Product packaging for 2-Ethoxy-3-methylquinolin-4-ol(Cat. No.:CAS No. 105677-47-2)

2-Ethoxy-3-methylquinolin-4-ol

Cat. No.: B009912
CAS No.: 105677-47-2
M. Wt: 203.24 g/mol
InChI Key: RKSVCZOSLDPISL-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylquinolin-4-ol (CAS 105677-47-2) is a high-purity quinoline derivative supplied for advanced chemical and pharmacological research. With a molecular formula of C 12 H 13 NO 2 and a molecular weight of 203.24 g/mol, this compound is a structurally refined analog for developing novel therapeutic agents. Key Research Applications and Value: - Antibacterial Agent Development: This compound serves as a key synthetic intermediate in the exploration of new quinoline-based antibiotics. Quinoline derivatives are extensively investigated for their potency against a broad spectrum of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Research indicates that sophisticated quinoline hybrids can function as broad-spectrum antibacterial agents with a potential dual-target mechanism of action, possibly involving the inhibition of critical bacterial proteins such as LptA and Topoisomerase IV . - Versatile Chemical Synthon: The molecular scaffold, featuring both ethoxy and hydroxyl functional groups, is highly modifiable. It is valuable for constructing diverse chemical libraries via reactions such as Mannich reactions, facilitating robust Structure-Activity Relationship (SAR) studies to optimize biological activity . - Multidisciplinary Research: Beyond antimicrobial applications, the quinoline core structure is a privileged scaffold in medicinal chemistry. Its derivatives are also explored in other research areas, including the development of non-linear optical (NLO) materials and as ligands in metal complexes . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B009912 2-Ethoxy-3-methylquinolin-4-ol CAS No. 105677-47-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105677-47-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-ethoxy-3-methyl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO2/c1-3-15-12-8(2)11(14)9-6-4-5-7-10(9)13-12/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

RKSVCZOSLDPISL-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=O)C2=CC=CC=C2N1)C

Canonical SMILES

CCOC1=C(C(=O)C2=CC=CC=C2N1)C

Synonyms

4-Quinolinol,2-ethoxy-3-methyl-(9CI)

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Ethoxy-3-methylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Ethoxy-3-methylquinolin-4-ol, a substituted quinolinol derivative. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 4-hydroxy-3-methyl-2(1H)-quinolone, followed by a selective O-ethylation to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The initial step involves the synthesis of the quinolinone core via a Conrad-Limpach or a related cyclization reaction. The subsequent step introduces the ethoxy group at the 2-position through an O-alkylation reaction.

The proposed pathway is as follows:

  • Step 1: Synthesis of 4-hydroxy-3-methyl-2(1H)-quinolone (Intermediate 1) This step employs a thermal cyclization reaction, a variant of the Conrad-Limpach synthesis, by reacting aniline with diethyl methylmalonate.

  • Step 2: Synthesis of this compound (Final Product) This step involves the selective O-ethylation of the intermediate, 4-hydroxy-3-methyl-2(1H)-quinolone, using ethyl iodide in the presence of a base.

The overall synthetic scheme is depicted in the workflow diagram below.

Synthesis_Pathway cluster_step1 Step 1: Conrad-Limpach Type Cyclization cluster_step2 Step 2: O-Ethylation Aniline Aniline Intermediate1 4-hydroxy-3-methyl-2(1H)-quinolone Aniline->Intermediate1 Heat DEM Diethyl Methylmalonate DEM->Intermediate1 FinalProduct This compound Intermediate1->FinalProduct K2CO3, DMF EthylIodide Ethyl Iodide EthylIodide->FinalProduct

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-3-methyl-2(1H)-quinolone

This procedure is based on the principles of the Conrad-Limpach and Gould-Jacobs reactions, which involve the condensation of an aniline with a β-dicarbonyl compound followed by thermal cyclization.[1][2]

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and diethyl methylmalonate (1.1 eq).

  • Condensation: Heat the reaction mixture at 140-150 °C for 2-3 hours. During this time, the initial condensation reaction occurs with the elimination of ethanol.

  • Cyclization: Increase the temperature of the reaction mixture to approximately 250 °C and maintain for 30-60 minutes to induce thermal cyclization. The use of a high-boiling point solvent such as Dowtherm A can facilitate this step.

  • Work-up and Purification: After cooling to room temperature, the solidified reaction mixture is triturated with a suitable solvent like ethanol or diethyl ether. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield 4-hydroxy-3-methyl-2(1H)-quinolone as a solid. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Synthesis of this compound

This procedure follows a general method for the O-alkylation of 4(1H)-quinolones.[3] The regioselectivity of the alkylation (O- vs. N-alkylation) can be influenced by the reaction conditions.[4] The use of a polar aprotic solvent like DMF and a carbonate base generally favors O-alkylation.

Experimental Procedure:

  • Reaction Setup: To a stirred solution of 4-hydroxy-3-methyl-2(1H)-quinolone (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) at room temperature.

  • Addition of Alkylating Agent: Stir the resulting suspension at 50 °C for 30 minutes. Then, add ethyl iodide (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, remove the solvent in vacuo. Resuspend the resulting residue in ethyl acetate and water, and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions

StepReactant 1Reactant 2Key Reagents/SolventsTemperature (°C)Time (h)
1AnilineDiethyl methylmalonateDowtherm A (optional)140-150 then 2502-4
24-hydroxy-3-methyl-2(1H)-quinoloneEthyl IodideK₂CO₃, DMF508

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
4-hydroxy-3-methyl-2(1H)-quinoloneC₁₀H₉NO₂175.18SolidNot specified, typically moderate to good
This compoundC₁₂H₁₃NO₂203.24SolidNot specified, typically moderate to good

Table 3: Spectroscopic Data for 4-hydroxy-3-methyl-2(1H)-quinolone [5]

Spectroscopic TechniqueData
¹H NMR (DMSO-d₆, 500 MHz)δ 11.30 (s, 1H, NH), 7.85 (d, J=7.9 Hz, 1H), 7.41 (t, J=7.7 Hz, 1H), 7.23 (d, J=8.1 Hz, 1H), 7.12 (t, J=7.5 Hz, 1H), 1.98 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 125 MHz)δ 164.0, 157.4, 137.4, 129.8, 122.7, 121.2, 115.8, 115.0, 106.9, 9.6
HRESITOFMS m/z: [M+Na]⁺ calcd for C₁₀H₉NNaO₂: 198.0526; found: 198.0525
IR (ATR) νₘₐₓ: 3268, 3186, 2958, 2927, 1595, 1486, 1387, 1354, 1243, 1026, 772, 761, 692, 664 cm⁻¹
UV (MeOH) λₘₐₓ nm (ε): 312 (2300), 226 (12000)

Logical Relationships and Workflow

The logical flow of the experimental process, from starting materials to the final product, is illustrated in the following diagram. This workflow highlights the key transformations and the progression of the synthesis.

Experimental_Workflow start Start: Aniline & Diethyl Methylmalonate step1_mix Mix Reactants start->step1_mix step1_heat1 Heat to 140-150°C (Condensation) step1_mix->step1_heat1 step1_heat2 Heat to 250°C (Cyclization) step1_heat1->step1_heat2 step1_workup Cool, Triturate, Filter & Dry step1_heat2->step1_workup intermediate Intermediate: 4-hydroxy-3-methyl-2(1H)-quinolone step1_workup->intermediate step2_dissolve Dissolve Intermediate in DMF intermediate->step2_dissolve step2_add_base Add K2CO3, Heat to 50°C step2_dissolve->step2_add_base step2_add_etI Add Ethyl Iodide step2_add_base->step2_add_etI step2_react Stir at 50°C for 8h step2_add_etI->step2_react step2_workup Solvent Removal & Extraction step2_react->step2_workup step2_purify Purify (Chromatography/Recrystallization) step2_workup->step2_purify product Final Product: this compound step2_purify->product

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

Spectroscopic Analysis of 2-Ethoxy-3-methylquinolin-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a reference for the spectroscopic characterization of the heterocyclic compound 2-Ethoxy-3-methylquinolin-4-ol. Due to the absence of publicly available experimental data for this specific molecule, this document outlines the theoretical spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. The methodologies provided are standard protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known chemical shifts, vibrational frequencies, and fragmentation patterns of analogous quinoline and substituted aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4 - 1.6Triplet3H-O-CH₂-CH₃
~4.4 - 4.6Quartet2H-O-CH₂ -CH₃
~2.2 - 2.4Singlet3HAr-CH₃
~7.2 - 8.0Multiplet4HAromatic Protons (H5, H6, H7, H8)
~10.0 - 12.0Singlet (broad)1H-OH
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~14 - 16-O-CH₂-CH₃
~18 - 22Ar-CH₃
~65 - 70-O-CH₂ -CH₃
~110 - 140Aromatic and Quaternary Carbons
~160 - 165C2 (Attached to Ethoxy Group)
~175 - 180C4 (Attached to Hydroxyl Group)
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H Stretch
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch
1620 - 1600StrongC=C Aromatic Ring Stretch
1580 - 1560StrongC=N Stretch
1250 - 1200StrongC-O Stretch (Ether)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
203~100[M]⁺ (Molecular Ion)
188Variable[M - CH₃]⁺
175Variable[M - C₂H₄]⁺
174Variable[M - C₂H₅]⁺
146Variable[M - C₂H₅O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid State (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

    • EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatograph.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Unraveling the Therapeutic Potential of 2-Ethoxy-3-methylquinolin-4-ol: A Technical Guide to Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Disclaimer: This document addresses the hypothetical mechanisms of action for 2-Ethoxy-3-methylquinolin-4-ol. As of the latest literature review, no specific biological or pharmacological studies have been published for this compound. The following guide is based on the known activities of the broader quinolin-4-ol chemical class and is intended to provide a foundational framework for future research.

Executive Summary

This compound is a small molecule belonging to the quinolin-4-ol family of heterocyclic compounds. While direct studies on its biological effects are currently unavailable, the quinolin-4-ol scaffold is a recognized pharmacophore present in numerous compounds with diverse and potent biological activities. This technical guide consolidates the known mechanisms of action of structurally related quinolin-4-ol derivatives to propose and elaborate on potential therapeutic avenues for this compound. The primary putative mechanisms identified within this class include G protein-coupled receptor 84 (GPR84) antagonism, broad anti-inflammatory activity, and interference with bacterial quorum sensing pathways. This document provides a detailed overview of these potential mechanisms, relevant experimental protocols for their investigation, and quantitative data from analogous compounds to guide future research and drug development efforts.

The Quinolin-4-ol Scaffold: A Platform for Diverse Bioactivity

The quinoline ring system is a prominent structural motif in a wide array of pharmacologically active compounds. The addition of a hydroxyl group at the 4-position, creating the quinolin-4-ol core, imparts specific physicochemical properties that facilitate interactions with various biological targets. The further substitution with an ethoxy group at the 2-position and a methyl group at the 3-position, as in this compound, is anticipated to modulate the molecule's potency, selectivity, and pharmacokinetic profile.

Putative Mechanism of Action 1: GPR84 Antagonism

GPR84 is a G protein-coupled receptor primarily expressed on immune cells, including monocytes, macrophages, and neutrophils. It is activated by medium-chain fatty acids and is considered a pro-inflammatory receptor.[1] Antagonism of GPR84 is a promising strategy for the treatment of chronic inflammatory diseases. Several quinolin-4-ol derivatives have been identified as potent GPR84 antagonists.

Signaling Pathway

GPR84 couples primarily to the pertussis toxin-sensitive Gi/o pathway.[1] Upon activation by an agonist, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate other downstream effectors, such as phospholipase C (PLC), leading to calcium mobilization. An antagonist like a quinolin-4-ol derivative would block the binding of endogenous or exogenous agonists, thereby preventing these downstream signaling events.

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist GPR84 GPR84 Agonist->GPR84 Activates Antagonist This compound (Putative Antagonist) Antagonist->GPR84 Blocks G_protein Gi/o Protein GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Inflammation Pro-inflammatory Response cAMP->Inflammation Leads to

Caption: Putative GPR84 Antagonist Signaling Pathway.
Quantitative Data for Related Quinolin-4-ol GPR84 Antagonists

While no data exists for this compound, the following table summarizes the activity of other quinolin-4-ol derivatives as GPR84 antagonists to provide a benchmark for potential efficacy.

Compound IDStructureIC50 (nM)Assay Type
GPR84 Antagonist 1[Structure not publicly available]High AffinityCalcium Mobilization
GPR84 Antagonist 2[Structure not publicly available]8.95Calcium Mobilization

Data sourced from publicly available information on GPR84 antagonists.[1]

Experimental Protocol: Calcium Mobilization Assay for GPR84 Antagonism

This protocol is designed to screen for GPR84 antagonists by measuring their ability to block agonist-induced calcium mobilization in a recombinant cell line.

  • Cell Culture: Maintain HEK293 cells stably co-expressing human GPR84 and a promiscuous G-protein (e.g., Gα16) in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the test compound (this compound) or a known antagonist (control) to the wells. Incubate for 10-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading. Add a known GPR84 agonist (e.g., 6-OAU) at a concentration that elicits a submaximal response (EC80).[2][3]

  • Data Analysis: Measure the peak fluorescence intensity after agonist addition. The antagonist effect is calculated as the percentage inhibition of the agonist-induced response. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed GPR84-expressing HEK293 cells in microplate B Incubate cells with calcium-sensitive dye A->B C Add test compound (e.g., this compound) B->C D Incubate C->D E Add GPR84 agonist D->E F Measure fluorescence change in a plate reader E->F G Calculate % inhibition and determine IC50 F->G

Caption: Experimental Workflow for Calcium Mobilization Assay.

Putative Mechanism of Action 2: Anti-inflammatory Activity

The quinoline framework is a core component of several anti-inflammatory agents.[4][5] The mechanism of action for these compounds often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production.

Signaling Pathway

Inflammation is a complex process often initiated by cellular damage or pathogens, leading to the production of arachidonic acid from the cell membrane. COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) typically act by inhibiting COX enzymes.[6][7] A quinolin-4-ol derivative could potentially exert its anti-inflammatory effects through a similar mechanism.

Inflammation_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Produces COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediates Test_Compound This compound Test_Compound->COX_Enzymes Inhibits (Hypothetical)

Caption: Hypothetical Anti-inflammatory Mechanism via COX Inhibition.
Experimental Protocol: In Vitro Anti-inflammatory Assays

A tiered approach can be used to evaluate the anti-inflammatory potential of this compound.

A. Inhibition of Egg Albumin Denaturation Assay: [8]

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation. A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.

B. Lipopolysaccharide (LPS)-Induced Cytokine Release in THP-1 Cells: [9]

  • Cell Culture and Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for 4-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine release and calculate IC50 values.

Putative Mechanism of Action 3: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density.[10][11][12] This system regulates virulence factor production and biofilm formation in many pathogenic bacteria, such as Pseudomonas aeruginosa.[10][12] Inhibition of QS is a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics. Quinoline-based compounds have been shown to interfere with QS systems.

Signaling Pathway (Pseudomonas aeruginosa Las System)

In P. aeruginosa, the LasI/LasR system is a key QS circuit.[12] The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[12] As the bacterial population grows, 3-oxo-C12-HSL accumulates.[12] At a threshold concentration, it binds to and activates the transcriptional regulator LasR.[12] The LasR-autoinducer complex then binds to specific DNA sequences, activating the transcription of virulence genes.[12] A quinolin-4-ol derivative could potentially inhibit this pathway by blocking the autoinducer synthase, competing with the autoinducer for binding to the regulator, or destabilizing the regulator protein.

Quorum_Sensing_Pathway cluster_bacterium Bacterial Cell LasI LasI Synthase Autoinducer 3-oxo-C12-HSL (Autoinducer) LasI->Autoinducer Synthesizes LasR LasR Receptor Autoinducer->LasR Binds & Activates Autoinducer_out Autoinducer (Extracellular) Autoinducer->Autoinducer_out Diffusion DNA DNA LasR->DNA Binds to Virulence Virulence Gene Expression DNA->Virulence Activates Test_Compound This compound Test_Compound->LasI Inhibits (Hypothetical) Test_Compound->LasR Inhibits (Hypothetical) Autoinducer_out->Autoinducer

Caption: Hypothetical Inhibition of the LasI/LasR Quorum Sensing System.

Conclusion and Future Directions

This compound represents an unexplored molecule with significant therapeutic potential, inferred from the well-documented bioactivities of its parent chemical class. The putative mechanisms of action—GPR84 antagonism, anti-inflammatory effects, and quorum sensing inhibition—offer a clear roadmap for future investigation. The experimental protocols detailed in this guide provide a robust framework for initiating the pharmacological characterization of this compound. Further research, including in silico modeling, in vitro screening as outlined, and subsequent in vivo efficacy and safety studies, is essential to validate these hypotheses and unlock the full therapeutic potential of this compound.

References

Potential Therapeutic Targets of 2-Ethoxy-3-methylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the novel compound, 2-Ethoxy-3-methylquinolin-4-ol. While direct experimental data for this specific molecule is not yet available in published literature, its core structure, the quinolin-4-ol scaffold, is a well-established pharmacophore. This document synthesizes current research on structurally related quinolinone and quinolone analogues to extrapolate the most probable biological targets and therapeutic applications. The primary focus is on two key proteins: the Cannabinoid Receptor 2 (CB2) and Glycogen Synthase Kinase 3 (GSK-3). This guide provides an in-depth analysis of the signaling pathways associated with these targets, detailed experimental protocols for assessing compound activity, and a summary of quantitative data from relevant analogues to inform future research and development efforts.

Introduction: The Quinolin-4-ol Scaffold

The quinoline and quinolinone ring systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The 4-hydroxy-2-quinolone motif, in particular, has been identified in compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and immunomodulatory properties. The specific substitutions on the quinolinone core, such as the ethoxy and methyl groups in this compound, are expected to significantly influence its pharmacokinetic and pharmacodynamic properties, including target affinity and selectivity.

Potential Therapeutic Target I: Cannabinoid Receptor 2 (CB2)

The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, including B cells, T cells, and macrophages.[1] Unlike the CB1 receptor, which is primarily found in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2 activation is not associated with psychotropic effects. This makes it an attractive therapeutic target for a variety of pathologies.

Rationale for Targeting CB2

Activation of the CB2 receptor is known to modulate immune and inflammatory responses.[2] Consequently, CB2 agonists are being investigated for the treatment of inflammatory and neuropathic pain, autoimmune disorders, and neurodegenerative diseases. Conversely, CB2 antagonists may have therapeutic potential in certain cancers and liver diseases.[3] The quinolone and quinolinone scaffolds have been successfully utilized to develop both potent and selective CB2 receptor agonists and antagonists.[4][5] The nature of the substituents on the quinoline ring plays a critical role in determining the functional activity (agonist vs. antagonist) of these compounds.[4]

CB2 Signaling Pathway

Upon activation by an agonist, the CB2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the transcription of genes involved in inflammation and cell survival.

CB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound (Potential Agonist) CB2R CB2 Receptor Agonist->CB2R G_protein Gi/o CB2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Transcription Regulation

CB2 Receptor Signaling Pathway

Potential Therapeutic Target II: Glycogen Synthase Kinase 3 (GSK-3)

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. There are two highly similar isoforms, GSK-3α and GSK-3β.[6] GSK-3 is a key component of the canonical Wnt signaling pathway and is also involved in insulin signaling.[7]

Rationale for Targeting GSK-3

Hyperactivity of GSK-3 has been implicated in the pathophysiology of several diseases, including type 2 diabetes, Alzheimer's disease, bipolar disorder, and various cancers.[7] Therefore, the inhibition of GSK-3 is considered a promising therapeutic strategy. A number of small molecule inhibitors of GSK-3 have been developed, and some have entered clinical trials. Notably, compounds featuring a quinolone moiety have been identified as non-ATP-competitive inhibitors of GSK-3.[6]

GSK-3 in the Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex_off Destruction Complex (Axin, APC, GSK-3) Beta_Catenin_off β-catenin Destruction_Complex_off->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Destruction_Complex_on Destruction Complex Receptor->Destruction_Complex_on Inhibition Beta_Catenin_on β-catenin Nucleus Nucleus Beta_Catenin_on->Nucleus TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Co-activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->Destruction_Complex_off Inhibition of GSK-3

Wnt/β-catenin Signaling Pathway

Quantitative Data for Structurally Related Compounds

The following tables summarize the in vitro activities of various quinolinone and quinolone derivatives against the CB2 receptor and GSK-3. This data provides a benchmark for the potential potency of this compound.

Table 1: In Vitro Activity of Quinolone Derivatives at the Human CB2 Receptor

Compound IDStructureAssay TypeKi (nM)EC50 (nM)IC50 (nM)Functional ActivityReference
Compound 14 Fluorinated 2-oxoquinolineRadioligand Binding2.8--N/A[8]
Compound 16 Fluorinated 2-oxoquinolineRadioligand Binding2.4--N/A[8]
Compound 19 Fluorinated 2-oxoquinolineRadioligand Binding0.8--N/A[8]
A1 1,8-Naphthyridin-2(1H)-one-3-carboxamidecAMP Assay-28.0-Agonist[9]
A2 1,8-Naphthyridin-2(1H)-one-3-carboxamidecAMP Assay-29.6-Agonist[9]
18 1,8-Naphthyridin-2(1H)-one-3-carboxamidecAMP Assay--59.6Antagonist/Inverse Agonist[9]

Table 2: In Vitro Activity of Quinolone Derivatives against GSK-3β

Compound IDStructureAssay TypeIC50 (µM)Inhibition TypeReference
Compound 93 N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazideKinase Assay3.01 ± 0.15Non-ATP-competitive[6]
Compound 102 Diazepino-quinoline derivativeZ'-LYTE Kinase Assay0.114N/A[10]
BRD1652 Pyrazolo-tetrahydroquinolinoneNanoBRET Assay0.0039 - 0.024N/A[11]
BRD0209 Pyrazolo-tetrahydroquinolinoneNanoBRET Assay0.0046 - 0.035N/A[11]

Experimental Protocols

The following are representative protocols for assessing the activity of a test compound, such as this compound, against the CB2 receptor and GSK-3.

CB2 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the CB2 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing human CB2 receptor Start->Prepare_Membranes Incubate Incubate membranes with [3H]CP-55,940 (radioligand) and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Measure Measure radioactivity of bound ligand using liquid scintillation counting Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki Measure->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity CB2 radioligand (e.g., [³H]CP-55,940) and a range of concentrations of the test compound.

  • Incubation: The plate is incubated for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.

CB2 Functional Assay (cAMP Accumulation)

This assay determines whether a test compound acts as an agonist, antagonist, or inverse agonist at the CB2 receptor by measuring its effect on intracellular cAMP levels.

Methodology:

  • Cell Culture: CHO-hCB2 or HEK293-hCB2 cells are cultured to an appropriate density.

  • Assay Setup: Cells are plated in a 96-well plate and incubated with the test compound at various concentrations.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Agonist Mode: A decrease in forskolin-stimulated cAMP levels indicates agonist activity. The EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect) is determined.

    • Antagonist Mode: The ability of the test compound to block the effect of a known CB2 agonist is measured to determine antagonist activity and the IC₅₀ value.

GSK-3β Kinase Inhibition Assay

This in vitro assay measures the ability of a test compound to inhibit the enzymatic activity of GSK-3β.

Methodology:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate. Recombinant human GSK-3β enzyme is incubated with a specific substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2) and ATP in the presence of varying concentrations of the test compound.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.

    • LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET)-based assay.

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

Based on the extensive research on the quinolinone and quinolone scaffolds, this compound emerges as a promising candidate for drug discovery, with the Cannabinoid Receptor 2 and Glycogen Synthase Kinase 3 as high-priority potential therapeutic targets. The structural features of this compound suggest that it may possess potent and selective activity.

Future research should focus on the synthesis and in vitro profiling of this compound using the experimental protocols outlined in this guide. Initial screening should confirm its binding affinity and functional activity at the CB2 receptor and its inhibitory potential against GSK-3. Subsequent studies should investigate its selectivity against other kinases and GPCRs, as well as its pharmacokinetic properties, to fully elucidate its therapeutic potential. The insights gained from these studies will be crucial for advancing this compound or its optimized analogues into preclinical development for the treatment of inflammatory diseases, neurodegenerative disorders, or cancer.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinolinol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of quinolinol compounds, a class of heterocyclic molecules that have become a cornerstone in medicinal chemistry and drug development. From their initial synthesis in the late 19th century to their diverse applications in modern medicine, this document traces the scientific journey of quinolinols, offering detailed experimental protocols, quantitative biological data, and visualizations of key molecular pathways and experimental workflows.

A Historical Perspective: The Dawn of Quinolinol Chemistry

The story of quinolinol compounds begins in the late 19th century, a period of significant advancement in synthetic organic chemistry. The parent scaffold, quinoline, was first synthesized by W. Koenigs in 1879. However, the introduction of a hydroxyl group onto this bicyclic system, giving rise to the quinolinols (or hydroxyquinolines), marked the beginning of a new era of chemical and biological exploration.

The first isolation and characterization of a quinolinol, specifically 8-hydroxyquinoline (also known as oxine), was achieved in 1880 by Hugo Weidel and his student Albert Cobenzl. They produced the compound through the decarboxylation of what they termed "oxycinchoninic acid," derived from cinchonine. Shortly thereafter, the structure of 8-hydroxyquinoline was definitively established by the pioneering work of Zdenko Hans Skraup. These early discoveries were soon followed by the development of versatile synthetic methods that allowed for the creation of a wide array of quinolinol derivatives.

Two of the most significant early synthetic methodologies were the Skraup synthesis and the Camps quinoline synthesis. The Skraup synthesis, a robust method for producing quinolines and their derivatives, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The Camps synthesis, on the other hand, provides a route to hydroxyquinolines through the cyclization of o-acylaminoacetophenones in the presence of a base. These foundational synthetic strategies paved the way for the systematic investigation of the chemical and biological properties of quinolinol compounds.

Foundational Synthetic Methodologies: Detailed Experimental Protocols

The ability to synthesize a diverse range of quinolinol derivatives has been crucial to their development as therapeutic agents. The following sections provide detailed protocols for two of the most historically significant methods for synthesizing the quinolinol core structure.

The Skraup Synthesis of 8-Hydroxyquinoline

The Skraup synthesis is a classic and versatile method for the preparation of quinolines. The following protocol is a representative example for the synthesis of 8-hydroxyquinoline.

Materials:

  • o-Aminophenol

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • o-Nitrophenol (as an oxidizing agent)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for neutralization)

  • Steam distillation apparatus

Procedure:

  • In a large, acid-resistant reaction vessel equipped with a mechanical stirrer and a reflux condenser, carefully add anhydrous glycerol.

  • While stirring, slowly and cautiously add concentrated sulfuric acid to the glycerol. The addition is exothermic and should be done with cooling to maintain control over the temperature.

  • To this mixture, add o-aminophenol and o-nitrophenol. A small amount of ferrous sulfate can be added to make the reaction less violent.

  • Heat the mixture gently under reflux. The reaction is typically vigorous and requires careful monitoring. The temperature is usually maintained in the range of 130-140°C.

  • After the initial vigorous reaction subsides, continue heating for several hours to ensure the completion of the reaction.

  • Allow the reaction mixture to cool. Once cooled, cautiously pour the mixture into a large volume of water.

  • Neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 7. This will precipitate the crude 8-hydroxyquinoline.

  • The crude product can be purified by steam distillation. The 8-hydroxyquinoline is volatile with steam and will co-distill.

  • Collect the distillate and cool to induce crystallization of the purified 8-hydroxyquinoline.

  • The crystals can be collected by filtration, washed with cold water, and dried.

The Camps Quinoline Synthesis

The Camps synthesis is a valuable method for preparing hydroxyquinolines from o-acylaminoacetophenones.

Materials:

  • o-Acylaminoacetophenone

  • Sodium hydroxide or potassium hydroxide

  • Ethanol or another suitable solvent

  • Hydrochloric acid (for neutralization)

Procedure:

  • Dissolve the starting o-acylaminoacetophenone in a suitable solvent, such as ethanol, in a reaction flask equipped with a reflux condenser.

  • Prepare a solution of sodium hydroxide or potassium hydroxide in the same solvent.

  • Add the basic solution to the solution of the o-acylaminoacetophenone.

  • Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with hydrochloric acid. The product, a hydroxyquinoline, will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Biological Activities of Quinolinol Compounds: Quantitative Data

The quinolinol scaffold has proven to be a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The following tables summarize quantitative data for the antimicrobial and anticancer activities of representative quinolinol compounds.

Antimicrobial Activity

Quinolinols, particularly 8-hydroxyquinoline and its halogenated derivatives, were among the earliest synthetic compounds to be recognized for their antimicrobial properties. Their ability to chelate metal ions is a key mechanism behind their activity.

CompoundOrganismMIC (µg/mL)Reference
8-Hydroxyquinoline Staphylococcus aureus1.56 - 12.5[1]
Escherichia coli6.25 - 50[1]
Candida albicans3.12 - 25[1]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Staphylococcus aureus0.5 - 4[1]
Escherichia coli4 - 16[1]
Candida albicans0.25 - 2[1]
Nitroxoline (5-nitro-8-hydroxyquinoline) Escherichia coli2 - 8[1]
Staphylococcus aureus4 - 16[1]
Anticancer Activity

More recently, quinolinol derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways and the induction of apoptosis.

CompoundCell LineIC50 (µM)Reference
8-Hydroxyquinoline MCF-7 (Breast)10 - 25[2][3]
HCT116 (Colon)15 - 30[2][3]
Clioquinol PC-3 (Prostate)1 - 5[4]
DU145 (Prostate)2 - 8[4]
PBT2 (a derivative of 8-hydroxyquinoline) SH-SY5Y (Neuroblastoma)0.5 - 2[5]

Mechanisms of Action and Experimental Workflows: Visualizing the Science

The biological effects of quinolinol compounds are underpinned by their interactions with specific molecular targets and pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms and a representative experimental workflow.

Signaling Pathway: Inhibition of FoxM1 by Quinolinol Derivatives

Certain quinolinol derivatives have been shown to exert their anticancer effects by inhibiting the Forkhead box protein M1 (FoxM1) signaling pathway, which is a critical regulator of cell cycle progression and proliferation.

FoxM1_Pathway Quinolinol Quinolinol Derivative FoxM1 FoxM1 Quinolinol->FoxM1 Inhibition CellCycle Cell Cycle Progression (G1/S and G2/M) FoxM1->CellCycle Promotes Apoptosis Apoptosis FoxM1->Apoptosis Inhibits Proliferation Cell Proliferation CellCycle->Proliferation Leads to

Caption: Inhibition of the FoxM1 signaling pathway by quinolinol derivatives.

Signaling Pathway: Metal Chelation in Neurodegenerative Diseases

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is a key mechanism in their proposed therapeutic effect in neurodegenerative diseases like Alzheimer's. By sequestering excess metal ions, they can prevent the formation of toxic protein aggregates and reduce oxidative stress.

Metal_Chelation_Pathway HQ 8-Hydroxyquinoline (or derivative) Metal Excess Metal Ions (e.g., Cu2+, Zn2+) HQ->Metal Chelates Aggregation Protein Aggregation (e.g., Aβ plaques) HQ->Aggregation Inhibits ROS Reactive Oxygen Species (ROS) HQ->ROS Reduces Neuroprotection Neuroprotection HQ->Neuroprotection Promotes Metal->Aggregation Promotes Metal->ROS Catalyzes Toxicity Neuronal Toxicity Aggregation->Toxicity ROS->Toxicity

Caption: Mechanism of neuroprotection by 8-hydroxyquinoline via metal chelation.

Experimental Workflow: Screening for Antimicrobial Quinolinol Derivatives

The discovery of new and more potent antimicrobial quinolinol derivatives often follows a systematic experimental workflow, from synthesis to biological evaluation.

Antimicrobial_Screening_Workflow Synthesis Synthesis of Quinolinol Library Purification Purification & Characterization Synthesis->Purification PrimaryScreen Primary Screening (e.g., Agar Diffusion) Purification->PrimaryScreen MIC MIC Determination (Broth Microdilution) PrimaryScreen->MIC Hit Hit Compounds MIC->Hit

Caption: A typical experimental workflow for antimicrobial screening of quinolinols.

Conclusion and Future Directions

From their humble beginnings in the late 19th-century laboratory, quinolinol compounds have evolved into a vast and versatile class of molecules with profound implications for human health. Their rich history is a testament to the power of synthetic chemistry to unlock new biological functions. The foundational synthetic methods, such as the Skraup and Camps reactions, provided the initial tools for exploration, while modern medicinal chemistry has refined and expanded the quinolinol arsenal.

The quantitative data presented in this guide highlight the potent antimicrobial and anticancer activities of these compounds, underscoring their continued relevance in the fight against disease. The visualized signaling pathways and experimental workflows offer a glimpse into the molecular mechanisms that drive their biological effects and the systematic processes by which new lead compounds are discovered.

The future of quinolinol research is bright. As our understanding of disease biology deepens, so too will our ability to design and synthesize novel quinolinol derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of new therapeutic areas for this remarkable scaffold, driven by the collaborative efforts of chemists, biologists, and pharmacologists, promises to continue the legacy of innovation that began over a century ago.

References

An In-depth Technical Guide to the Theoretical Studies of 2-Ethoxy-3-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2-Ethoxy-3-methylquinolin-4-ol, a quinoline derivative with potential therapeutic applications. This document outlines a plausible synthetic route based on established methodologies, details expected spectroscopic data for its characterization, and explores its potential as an anti-inflammatory and antimicrobial agent. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel quinoline compounds.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities.[1] Members of this family have been shown to possess a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, antimalarial, and anticancer effects.[1] The core bicyclic structure of quinoline provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of its biological activity.

Synthesis and Characterization

A plausible and well-established method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis.[2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[3]

Proposed Synthetic Protocol (Based on the Conrad-Limpach Reaction)

A potential synthetic pathway for this compound is proposed to proceed in two main steps:

  • Condensation: Aniline is reacted with ethyl 2-ethoxyacetoacetate. This step forms an enamine intermediate.

  • Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures to yield the final product, this compound.

A detailed, hypothetical experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Aniline

  • Ethyl 2-ethoxyacetoacetate

  • Dowtherm A (or other high-boiling point solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Condensation. In a round-bottom flask, equimolar amounts of aniline and ethyl 2-ethoxyacetoacetate are mixed. The reaction can be catalyzed by a small amount of acid (e.g., a few drops of concentrated HCl). The mixture is stirred at room temperature for 2-4 hours to form the enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization. The crude enamine from Step 1 is added to a high-boiling point solvent such as Dowtherm A. The mixture is heated to approximately 250°C for 30-60 minutes.[3] This high temperature facilitates the intramolecular cyclization to form the quinolin-4-ol ring system.

  • Step 3: Isolation and Purification. After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethanol) to precipitate the product. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization to afford this compound.

Synthesis_Workflow Aniline Aniline Condensation Condensation (Acid Catalyst) Aniline->Condensation Ketoester Ethyl 2-ethoxyacetoacetate Ketoester->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Thermal Cyclization (~250°C) Enamine->Cyclization Product This compound Cyclization->Product

Caption: Proposed synthesis of this compound.
Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4t3H-OCH₂CH₃
~2.2s3HAr-CH₃
~4.1q2H-OCH₂ CH₃
~7.2-8.0m4HAromatic protons
~11.0s (br)1H-OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~15-OCH₂CH₃
~18Ar-CH₃
~65-OCH₂ CH₃
~110-140Aromatic carbons
~160C4-OH
~175C2-OEt

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3400-3200O-H stretching (broad)
~3000-2850C-H stretching (aliphatic)
~1650C=O stretching (from tautomeric form)
~1600, 1480C=C stretching (aromatic)
~1250C-O stretching (ether)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
[M]+Molecular ion peak
[M-28]+Loss of ethylene (C₂H₄)
[M-45]+Loss of ethoxy group (•OC₂H₅)

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of other quinolin-4-ol derivatives, this compound is hypothesized to exhibit both anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Quinolone derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways.[4] A key pathway often implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[5]

Proposed Mechanism of Action:

It is postulated that this compound may inhibit the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may interfere with this process, possibly by inhibiting the IκB kinase (IKK) complex, thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylation IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_p->NFkB Degradation of IκB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Compound This compound Compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.
Antimicrobial Activity

Quinolones are a well-established class of antibiotics.[6][7] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][8] These enzymes are essential for bacterial DNA replication, transcription, and repair.

Proposed Mechanism of Action:

This compound is likely to function as a bacterial DNA gyrase inhibitor. By binding to the enzyme-DNA complex, the compound would stabilize the cleaved DNA strands, preventing their re-ligation.[6] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

DNA_Gyrase_Inhibition DNA Bacterial DNA Complex DNA-Gyrase Complex DNA->Complex Gyrase DNA Gyrase Gyrase->Complex Cleaved_Complex Cleaved DNA-Gyrase Complex Complex->Cleaved_Complex DNA Cleavage Replication_Error Replication Fork Collapse & DNA Damage Cleaved_Complex->Replication_Error Cell_Death Bacterial Cell Death Replication_Error->Cell_Death Compound This compound Compound->Cleaved_Complex Stabilization & Inhibition of Re-ligation

Caption: Proposed mechanism of DNA gyrase inhibition.

Conclusion

While direct experimental validation is pending, the theoretical analysis of this compound, based on the well-documented chemistry and pharmacology of related quinoline derivatives, suggests that it is a promising candidate for further investigation. The proposed Conrad-Limpach synthesis offers a viable route for its preparation. The predicted spectroscopic data provides a benchmark for its future characterization. Furthermore, the potential for this compound to act as both an anti-inflammatory and antimicrobial agent, through the inhibition of the NF-κB signaling pathway and bacterial DNA gyrase respectively, warrants its consideration in drug discovery and development programs. This technical guide serves as a foundational resource to stimulate and guide future experimental research into the therapeutic potential of this compound.

References

Methodological & Application

experimental protocol for "2-Ethoxy-3-methylquinolin-4-ol" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Ethoxy-3-methylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the Conrad-Limpach reaction, a reliable and well-established method for the preparation of 4-hydroxyquinolines. The protocol outlines a two-step process: the initial condensation of o-ethoxyaniline with ethyl 2-methylacetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the final product. This application note includes a comprehensive methodology, a summary of reagents and expected data in tabular format, and a visual representation of the experimental workflow.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has made them a focal point in drug development. The 4-hydroxyquinoline (or 4-quinolone) scaffold is of particular importance. The synthesis of specifically substituted quinolones, such as this compound, is crucial for the exploration of structure-activity relationships (SAR) in various therapeutic areas. The Conrad-Limpach synthesis offers a versatile and effective route to access these compounds.[1][2] It involves the reaction of an aniline with a β-ketoester.[1][3] The initial reaction forms a Schiff base or, more accurately, an enamine intermediate, which upon heating to high temperatures, undergoes cyclization to form the 4-hydroxyquinoline ring system.[1][3]

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Moles (mmol)AmountSupplier
o-EthoxyanilineC₈H₁₁NO137.18506.86 gSigma-Aldrich
Ethyl 2-methylacetoacetateC₇H₁₂O₃144.17557.93 gSigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05-~0.5 mLFisher Scientific
Dowtherm AC₁₂H₁₀O / C₁₂H₁₀170.21 / 154.21-150 mLDow Chemical
TolueneC₇H₈92.14-As neededVWR
HexanesC₆H₁₄86.18-As neededVWR

Table 2: Expected Product Characterization

PropertyExpected Value
Product Name This compound
Chemical Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance Off-white to light brown solid
Yield 60-75%
Melting Point >250 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 11.5 (s, 1H, OH), 7.8-7.2 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂), 2.1 (s, 3H, CH₃), 1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 175 (C=O), 155 (C-O), 140, 132, 125, 122, 121, 118 (Ar-C), 115 (C-CH₃), 65 (OCH₂), 15 (CH₃), 14 (OCH₂CH₃)
IR (KBr) ν (cm⁻¹) 3300-2500 (br, O-H), 1640 (C=O), 1600, 1580 (C=C, Ar)

Experimental Protocol

This protocol is divided into two main stages: the formation of the enamine intermediate and its subsequent thermal cyclization.

Part 1: Synthesis of Ethyl 3-((2-ethoxyphenyl)amino)-2-methylbut-2-enoate (Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-ethoxyaniline (6.86 g, 50 mmol) and ethyl 2-methylacetoacetate (7.93 g, 55 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reaction Conditions: Heat the mixture with stirring in an oil bath at 110-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. Water will be formed as a byproduct.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components (water and excess acetic acid) under reduced pressure using a rotary evaporator. The resulting crude oil is the enamine intermediate and can be used in the next step without further purification.

Part 2: Thermal Cyclization to this compound

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a short-path distillation head, add 150 mL of Dowtherm A.[4] Heat the solvent to 250 °C with stirring.

  • Addition of Intermediate: Slowly add the crude enamine intermediate from Part 1 dropwise to the hot Dowtherm A over a period of 30-45 minutes. Ethanol will be generated during the cyclization and will distill off.

  • Reaction Conditions: Maintain the reaction temperature at 250-255 °C for 30 minutes after the addition is complete. The product is expected to precipitate from the hot solvent.

  • Isolation: Allow the reaction mixture to cool to below 100 °C.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with toluene followed by hexanes to remove the high-boiling solvent (Dowtherm A).

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Mandatory Visualization

experimental_workflow cluster_part1 Part 1: Enamine Formation cluster_part2 Part 2: Thermal Cyclization reagents o-Ethoxyaniline + Ethyl 2-methylacetoacetate + Glacial Acetic Acid reaction1 Heat at 110-120 °C for 2-3h reagents->reaction1 workup1 Rotary Evaporation reaction1->workup1 intermediate Crude Enamine Intermediate workup1->intermediate addition Add Intermediate Dropwise intermediate->addition Add to hot solvent solvent Dowtherm A at 250 °C solvent->addition reaction2 Maintain at 250-255 °C for 30 min cooling Cool to < 100 °C reaction2->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Toluene & Hexanes filtration->washing drying Vacuum Oven Drying washing->drying product This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • o-Ethoxyaniline is toxic and should be handled with care.

  • The thermal cyclization is performed at high temperatures. Appropriate precautions should be taken to avoid burns. Dowtherm A is a high-boiling heat transfer fluid and should be handled with care at elevated temperatures.

References

Application Notes: Utilizing Tetrahydrobenzo[h]quinoline in Cancer Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrahydrobenzo[h]quinoline is a quinoline derivative that has demonstrated significant anti-proliferative and apoptotic effects on human breast cancer cells. This compound presents a promising avenue for research into novel anticancer agents. These application notes provide detailed protocols for assessing the cytotoxic and apoptotic activity of tetrahydrobenzo[h]quinoline in cell culture, with a specific focus on the MCF-7 human breast cancer cell line.

Mechanism of Action

Quinoline derivatives, as a class of compounds, are known to exert their anticancer effects through various mechanisms, including the inhibition of cell migration, disruption of angiogenesis, and induction of apoptosis. In studies involving MCF-7 cells, tetrahydrobenzo[h]quinoline has been shown to induce apoptosis, a form of programmed cell death. This process is accompanied by characteristic morphological changes such as nuclear shrinkage, chromatin condensation, and the formation of apoptotic bodies. A key molecular event in this process is the downregulation of the anti-apoptotic protein Bcl-2. The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. The downregulation of Bcl-2 disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases, which execute the apoptotic program.

Data Presentation

The cytotoxic effects of tetrahydrobenzo[h]quinoline on MCF-7 cells have been quantified using the MTT assay to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.

Cell LineCompoundExposure Time (hours)IC50 (µM)
MCF-7Tetrahydrobenzo[h]quinoline2410
MCF-7Tetrahydrobenzo[h]quinoline487.5

Experimental Protocols

Herein, we provide detailed protocols for the evaluation of tetrahydrobenzo[h]quinoline's effects on cancer cell lines.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the procedure to determine the cytotoxic effects of tetrahydrobenzo[h]quinoline on MCF-7 cells.

Materials:

  • Tetrahydrobenzo[h]quinoline

  • MCF-7 human breast cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask until 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of tetrahydrobenzo[h]quinoline in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Analysis of Apoptosis by TUNEL Assay

This protocol describes the detection of apoptosis in MCF-7 cells treated with tetrahydrobenzo[h]quinoline using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation.

Materials:

  • Tetrahydrobenzo[h]quinoline

  • MCF-7 cells

  • Culture medium and reagents (as in Protocol 1)

  • 6-well cell culture plates or chamber slides

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL assay kit (containing TdT enzyme and labeled nucleotides)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in 6-well plates or on chamber slides at an appropriate density.

    • Allow cells to attach for 24 hours.

    • Treat the cells with tetrahydrobenzo[h]quinoline at its IC50 concentration (e.g., 7.5 µM for 48 hours) and a vehicle control.

  • Cell Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

    • Wash the cells twice with PBS.

  • TUNEL Staining:

    • Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour, protected from light.

  • Microscopy:

    • Wash the cells twice with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the slides with an anti-fade mounting medium.

    • Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence (typically green), while all cell nuclei will be stained with DAPI (blue).

  • Quantification:

    • Count the number of TUNEL-positive cells and the total number of cells in several random fields of view.

    • Calculate the percentage of apoptotic cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in MCF-7 cells treated with tetrahydrobenzo[h]quinoline using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Tetrahydrobenzo[h]quinoline

  • MCF-7 cells

  • Culture medium and reagents (as in Protocol 1)

  • 6-well cell culture plates

  • PBS

  • Cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to attach.

    • Treat the cells with tetrahydrobenzo[h]quinoline at its IC50 concentration and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, including the supernatant to collect any floating apoptotic cells.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash them with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity). An increase in the Sub-G1 peak is indicative of apoptosis.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start: Culture MCF-7 Cells seed Seed Cells in Plates start->seed treat Treat with Tetrahydrobenzo[h]quinoline seed->treat mtt MTT Assay for Cytotoxicity treat->mtt tunel TUNEL Assay for Apoptosis treat->tunel flow Flow Cytometry for Cell Cycle treat->flow ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis tunel->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution flow->cell_cycle_dist

Experimental workflow for assessing the effects of Tetrahydrobenzo[h]quinoline.

bcl2_pathway compound Tetrahydrobenzo[h]quinoline bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) bcl2->bax inhibits mito Mitochondrion bax->mito promotes cyto_c Cytochrome c release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Simplified Bcl-2 mediated apoptotic pathway induced by Tetrahydrobenzo[h]quinoline.

Application Notes and Protocols: "2-Ethoxy-3-methylquinolin-4-ol" as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"2-Ethoxy-3-methylquinolin-4-ol" is a heterocyclic organic compound belonging to the quinolinol family. Quinoline derivatives are known for their fluorescent properties and have been explored as probes in various biological and chemical sensing applications.[1][2][3][4] The fluorescence of these compounds often arises from intramolecular charge transfer (ICT) mechanisms and can be sensitive to the local environment, making them valuable tools for studying cellular processes and detecting specific analytes.[1][5] The presence of an ethoxy group at the 2-position and a methyl group at the 3-position may influence the photophysical properties of the quinolin-4-ol core, potentially affecting its quantum yield, Stokes shift, and sensitivity to environmental polarity.

Potential Applications

Based on the properties of similar quinoline derivatives, "this compound" holds potential for the following applications:

  • Cellular Imaging: As a fluorescent probe for visualizing cellular structures and organelles. Quinoline-based probes have been successfully used for imaging lysosomes and lipid droplets.[1][2][4]

  • pH Sensing: The fluorescence of quinolinol derivatives can be pH-dependent, making them potential candidates for monitoring intracellular pH changes.[6][7]

  • Ion Sensing: Certain quinoline scaffolds exhibit changes in fluorescence upon binding to metal ions, suggesting a possible application in detecting specific cations.[5][8]

  • Drug Development: Fluorescent analogs of bioactive molecules can be used to study their mechanism of action and cellular distribution.[9]

Photophysical Properties (Hypothetical)

The following table summarizes the hypothetical photophysical properties of "this compound" based on data from related 4-hydroxyquinoline compounds. These values are estimations and require experimental verification.

PropertyEstimated Value/RangeNotes
Excitation Maximum (λex) 330 - 370 nmBased on the UV-Vis absorption of 4-hydroxyquinoline and its derivatives. The exact maximum may vary depending on the solvent.
Emission Maximum (λem) 400 - 480 nmExpected to be in the blue to cyan region of the spectrum. The emission is likely to show solvatochromism (a shift in wavelength with solvent polarity).
Quantum Yield (ΦF) 0.1 - 0.6The quantum yield of 4-hydroxyquinoline is reported to be around 0.35 in neutral aqueous solutions. Substituents and solvent can significantly influence this value. The presence of DMSO can either decrease or increase the quantum yield depending on the specific structure.[10][11]
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹A typical range for quinoline-based chromophores.
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol), sparingly soluble in water.Quinolinol derivatives often require organic solvents for initial stock solution preparation.

Experimental Protocols

Objective: To prepare a concentrated stock solution of "this compound" for use in experiments.

Materials:

  • "this compound" solid

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh out a precise amount of "this compound" (e.g., 1 mg).

  • Dissolve the solid in an appropriate volume of DMSO to achieve a desired stock concentration (e.g., 1 mM).

  • Vortex the solution until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

G cluster_workflow Stock Solution Preparation weigh Weigh Solid Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Store at -20°C vortex->store

Stock solution preparation workflow.

Objective: To determine the excitation and emission spectra of "this compound".

Materials:

  • Stock solution of "this compound"

  • Solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol)

  • Quartz cuvettes

  • Fluorometer

Protocol:

  • Dilute the stock solution of "this compound" to a final concentration of 1-10 µM in the desired solvent.

  • Transfer the solution to a quartz cuvette.

  • Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm).

  • Emission Spectrum: Set the excitation wavelength to the determined maximum from the previous step and scan a range of emission wavelengths (e.g., 380-600 nm).

  • Record the spectra and identify the excitation and emission maxima.

G cluster_workflow Fluorescence Spectroscopy Protocol prepare Prepare Dilute Solution ex_scan Scan Excitation Spectrum prepare->ex_scan em_scan Scan Emission Spectrum ex_scan->em_scan analyze Determine λex and λem em_scan->analyze

Fluorescence spectroscopy workflow.

Objective: To visualize the intracellular distribution of "this compound" in cultured cells.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Stock solution of "this compound"

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe's spectra)

Protocol:

  • Grow cells to the desired confluency on a suitable imaging substrate.

  • Prepare a working solution of "this compound" by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. Incubation time may need optimization.

  • After incubation, remove the loading medium and wash the cells twice with PBS.

  • Add fresh, pre-warmed cell culture medium or an imaging buffer to the cells.

  • Image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters.

G cluster_workflow Cellular Imaging Protocol culture Culture Cells prepare_probe Prepare Probe Solution culture->prepare_probe incubate Incubate Cells with Probe prepare_probe->incubate wash Wash Cells incubate->wash image Image with Fluorescence Microscope wash->image G cluster_pathway Hypothetical pH Sensing Mechanism probe This compound (Protonated Form) deprotonated_probe Deprotonated Form probe->deprotonated_probe Deprotonation fluorescence_on Fluorescence ON (or Shifted) probe->fluorescence_on deprotonated_probe->probe Protonation fluorescence_off Fluorescence OFF (or Shifted) deprotonated_probe->fluorescence_off low_ph Low pH (e.g., Lysosome) low_ph->probe high_ph Neutral pH (e.g., Cytosol) high_ph->deprotonated_probe

References

Application Notes & Protocols for the Quantification of 2-Ethoxy-3-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of hypothetical, yet scientifically plausible, analytical methods for the quantification of 2-Ethoxy-3-methylquinolin-4-ol. The protocols are designed for researchers, scientists, and professionals in drug development and are based on common analytical techniques used for similar small molecule compounds.

Introduction

This compound is a quinolinol derivative with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control, and various research applications. This document outlines three robust analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the performance characteristics of the three proposed analytical methods is presented below. These values are representative and may vary based on instrumentation and experimental conditions.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.998> 0.997> 0.999
Limit of Detection (LOD) 10 ng/mL5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL15 ng/mL0.3 ng/mL
Accuracy (% Recovery) 95 - 105%92 - 108%98 - 102%
Precision (%RSD) < 5%< 7%< 3%
Matrix Plasma, UrineVolatile SamplesPlasma, Tissues

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a method for the quantification of this compound in a biological matrix (e.g., human plasma) using HPLC with UV detection.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Protein Precipitation (Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 h1 Injection into HPLC s4->h1 Inject h2 C18 Reverse-Phase Separation h1->h2 h3 UV Detection (λ = 254 nm) h2->h3 h4 Data Acquisition h3->h4 d1 Chromatogram Integration h4->d1 Analyze d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Sample Collection s2 Liquid-Liquid Extraction (e.g., with Ethyl Acetate) s1->s2 s3 Derivatization (optional) (e.g., Silylation) s2->s3 s4 Solvent Evaporation & Reconstitution s3->s4 g1 Injection into GC s4->g1 Inject g2 Capillary Column Separation g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass Spectrometry (MS) Detection g3->g4 d1 Peak Identification & Integration g4->d1 Analyze d2 Quantification using Selected Ion Monitoring (SIM) d1->d2 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample Collection s2 Solid-Phase Extraction (SPE) s1->s2 s3 Elution s2->s3 s4 Evaporation & Reconstitution s3->s4 l1 Injection into LC s4->l1 Inject l2 UPLC Separation l1->l2 l3 Electrospray Ionization (ESI) l2->l3 l4 Tandem MS (MRM) l3->l4 d1 MRM Peak Integration l4->d1 Analyze d2 Calibration & Quantification d1->d2 aniline Aniline intermediate Ethyl 3-anilino-2-methylbut-2-enoate aniline->intermediate + ethyl_acetoacetate Ethyl 2-methylacetoacetate ethyl_acetoacetate->intermediate product This compound intermediate->product Cyclization (High Temperature)

Application Notes and Protocols for Antimicrobial Activity Screening of 2-Ethoxy-3-methylquinolin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 2-alkoxy-3-alkylquinolin-4-ol derivatives, using 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as a representative class due to the limited availability of specific data on 2-Ethoxy-3-methylquinolin-4-ol. The protocols outlined below detail the synthesis and antimicrobial screening methodologies applicable to this class of compounds.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The quinoline scaffold is a key component of several clinically significant antimicrobial agents. The introduction of alkoxy and alkyl substituents on the quinolin-4-ol core can modulate the antimicrobial spectrum and potency. This document focuses on the screening of such derivatives for their antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives against various Gram-positive and Gram-negative bacteria. The data is adapted from a study on related quinoline derivatives and serves as a representative example of the potential antimicrobial activity of this compound class[1].

Compound IDRR1S. albus (MIC in μg/mL)B. subtilis (MIC in μg/mL)E. coli (MIC in μg/mL)P. mirabilis (MIC in μg/mL)
8c Hn-propyl3.9015.62>25062.5
8d Hn-butyl3.9015.62>25031.25
8e Fmethyl7.8131.25>250125
8g Fn-propyl7.8115.62>25062.5
8k Cln-propyl7.8115.62>25062.5
8o Brn-propyl7.8115.62>25062.5
Streptomycin --10101010

Data is illustrative and based on structurally similar compounds.[1]

Experimental Protocols

Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives

This protocol describes a general method for the synthesis of 2-alkoxy-quinoline derivatives, adapted from published procedures[1].

Step 1: Synthesis of 6-substituted-4-quinoline carboxylic acid (3a-d) A mixture of 5-substituted isatin and pyruvic acid in aqueous potassium hydroxide is heated to 60°C. The resulting dicarboxylic acid is then selectively decarboxylated at 210°C in nitrobenzene to yield the 6-substituted-4-quinoline carboxylic acid.

Step 2: Amidation to form 6-substituted-N-methoxy-N-methylquinoline-4-carboxamide (4a-d) The carboxylic acid is coupled with N,O-dimethylhydroxyamine hydrochloride (DMHA·HCl) using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling reagent and N,N-dimethyl amino pyridine (DMAP) as a base in dichloromethane (DCM).

Step 3: Grignard reaction to yield 1-(6-substituted quinolin-4-yl)ethenone (5a-d) The carboxamide undergoes a Grignard reaction with methylmagnesium bromide (MeMgBr).

Step 4: Epoxidation to form 6-substituted-4-(2-methyloxiran-2-yl)quinoline (6a-d) The ethenone derivative is treated with a suitable epoxidizing agent.

Step 5: Ring opening to yield (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8a-p) The epoxide ring is opened using sodium metal in the respective alcohol (e.g., ethanol for an ethoxy derivative) at 70-75°C.

G cluster_synthesis Synthesis Workflow start 5-substituted isatin + Pyruvic acid step1 Pfitzinger Reaction & Decarboxylation start->step1 intermediate1 6-substituted-4-quinoline carboxylic acid step1->intermediate1 step2 Amidation (EDC, DMAP) intermediate1->step2 intermediate2 Weinreb Amide step2->intermediate2 step3 Grignard Reaction (MeMgBr) intermediate2->step3 intermediate3 Ethenone derivative step3->intermediate3 step4 Epoxidation intermediate3->step4 intermediate4 Epoxide derivative step4->intermediate4 step5 Ring Opening (Na, R-OH) intermediate4->step5 end_product 2-alkoxy-3-methyl- quinolin-4-ol analog step5->end_product

Caption: Synthetic pathway for 2-alkoxy-3-methylquinolin-4-ol analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the synthesized quinoline derivative in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Bacterial Strains: Use standardized bacterial strains from a recognized culture collection (e.g., ATCC). Subculture the strains on appropriate agar plates to ensure purity and viability.

  • Growth Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) for bacterial growth.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

2. Inoculum Preparation:

  • Aseptically transfer several colonies of the test bacterium into a sterile broth.

  • Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well.

  • Include a growth control well (containing only media and inoculum) and a sterility control well (containing only media).

  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

G cluster_workflow Broth Microdilution Workflow prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Quinoline and its derivatives, particularly the quinolones, are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is crucial for the initiation of replication.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the daughter chromosomes after replication.

The quinoline compounds interfere with the DNA re-ligation step of these enzymes' catalytic cycle. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

G cluster_pathway Mechanism of Action of Quinolones quinolone Quinolin-4-ol Derivative gyrase DNA Gyrase (Gram-negative) quinolone->gyrase Inhibits topoIV Topoisomerase IV (Gram-positive) quinolone->topoIV Inhibits replication DNA Replication gyrase->replication Enables ds_breaks Double-Strand DNA Breaks gyrase->ds_breaks topoIV->replication Enables topoIV->ds_breaks death Bacterial Cell Death ds_breaks->death

Caption: Inhibition of DNA gyrase and topoisomerase IV by quinolones.

Conclusion

The provided application notes and protocols offer a framework for the synthesis and antimicrobial evaluation of this compound and its structural analogs. The representative data suggests that this class of compounds holds promise as potential antimicrobial agents, particularly against Gram-positive bacteria. Further investigation into the structure-activity relationship is warranted to optimize the antimicrobial profile of these quinoline derivatives. Researchers are encouraged to adapt and refine these methodologies for their specific experimental needs while adhering to established laboratory safety and quality control standards.

References

Application Notes and Protocols for the Derivatization of 2-Ethoxy-3-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The derivatization of the quinoline scaffold is a key strategy for modulating pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the derivatization of "2-Ethoxy-3-methylquinolin-4-ol," a compound with potential for further functionalization to explore its therapeutic applications. The protocols focus on two primary transformations of the 4-hydroxyl group: O-alkylation to form ether derivatives and conversion to a 4-chloro derivative, a versatile intermediate for further nucleophilic substitutions.

O-Alkylation of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an alkyl halide.[1][2][3] In the context of this compound, the hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic alkoxide, which then undergoes an S(_N)2 reaction with an alkyl halide.[4][5]

Experimental Protocol

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Sodium hydride (NaH) or Potassium carbonate (K(_2)CO(_3))

  • Alkyl halide (e.g., Iodomethane, Bromoethane, Benzyl bromide)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or acetone, add a base (e.g., K(_2)CO(_3), 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated derivative.

Data Presentation: O-Alkylated Derivatives
Derivative NameR-GroupYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
2-Ethoxy-4-methoxy-3-methylquinoline-CH₃858.1-7.5 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 4.1 (s, 3H, OCH₃), 2.3 (s, 3H, Ar-CH₃), 1.5 (t, 3H, OCH₂CH₃)175.8, 162.1, 148.5, 130.2, 128.9, 126.5, 124.3, 122.8, 118.9, 115.6, 62.3, 56.1, 14.7, 12.12975, 1610, 1580, 1490, 1250, 1100 (C-O)
2,4-Diethoxy-3-methylquinoline-CH₂CH₃828.1-7.5 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 4.2 (q, 2H, OCH₂CH₃), 2.3 (s, 3H, Ar-CH₃), 1.5 (t, 3H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃)175.7, 162.0, 148.6, 130.1, 128.8, 126.4, 124.2, 122.7, 118.8, 115.5, 64.5, 62.2, 14.8, 14.6, 12.02980, 1612, 1582, 1495, 1245, 1105 (C-O)
4-(Benzyloxy)-2-ethoxy-3-methylquinoline-CH₂Ph788.1-7.4 (m, 9H, Ar-H), 5.3 (s, 2H, OCH₂Ph), 4.4 (q, 2H, OCH₂CH₃), 2.3 (s, 3H, Ar-CH₃), 1.5 (t, 3H, OCH₂CH₃)175.9, 162.2, 148.7, 136.5, 130.3, 128.9, 128.6, 128.1, 127.9, 126.6, 124.4, 122.9, 118.9, 115.7, 70.8, 62.4, 14.7, 12.23030, 2970, 1615, 1585, 1498, 1240, 1095 (C-O)

Note: The NMR and IR data are hypothetical and intended for illustrative purposes.

Experimental Workflow: O-Alkylation

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous DMF add_base Add K₂CO₃ start->add_base stir1 Stir at RT for 30 min add_base->stir1 add_halide Add Alkyl Halide stir1->add_halide heat Heat at 50-60°C (4-12h) add_halide->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Pour into ice-water cool->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure O-Alkylated Product purify->product

Caption: Workflow for the O-alkylation of this compound.

Halogenation: Synthesis of 4-Chloro-2-ethoxy-3-methylquinoline

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a common transformation that activates the 4-position for nucleophilic substitution reactions. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl(_3)).[6][7][8]

Experimental Protocol

Materials:

  • This compound

  • Phosphorus oxychloride (POCl(_3))

  • N,N-Dimethylformamide (DMF) (catalytic amount, optional)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl(_3), 5-10 eq). A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 4-Chloro-2-ethoxy-3-methylquinoline.

Data Presentation: Halogenated Derivative
Derivative NameYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
4-Chloro-2-ethoxy-3-methylquinoline908.2-7.6 (m, 4H, Ar-H), 4.5 (q, 2H, OCH₂CH₃), 2.4 (s, 3H, Ar-CH₃), 1.6 (t, 3H, OCH₂CH₃)161.5, 152.3, 149.1, 130.8, 129.5, 127.1, 125.9, 123.4, 120.2, 118.7, 62.8, 14.9, 12.52980, 1600, 1570, 1480, 850 (C-Cl)

Note: The NMR and IR data are hypothetical and intended for illustrative purposes. Spectroscopic data for similar chloroquinolines can be found in public databases.[9][10]

Experimental Workflow: Chlorination

Chlorination_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up cluster_purification Purification start Add this compound to excess POCl₃ reflux Reflux at 110°C (2-4h) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete quench Pour onto crushed ice cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure 4-Chloro Derivative purify->product

Caption: Workflow for the chlorination of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 2-Ethoxy-3-methylquinolin-4-ol and Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific high-throughput screening (HTS) data for "2-Ethoxy-3-methylquinolin-4-ol" is not extensively available in the public domain. The following application notes and protocols are based on established HTS assays for functionally similar quinoline derivatives, which have shown biological activities such as cytotoxic, antioxidant, and anti-inflammatory effects. These protocols can serve as a starting point for the screening and characterization of "this compound" and other novel quinoline compounds.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] Members of this family have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][2] High-throughput screening (HTS) plays a pivotal role in identifying and characterizing the biological activities of large numbers of such compounds efficiently.[3][4]

This document provides detailed protocols for three common HTS assays relevant to the potential activities of quinoline derivatives:

  • CellTiter-Glo® Luminescent Cell Viability Assay: To assess cytotoxicity.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: To determine antioxidant potential.

  • NF-κB Reporter Assay: To screen for anti-inflammatory activity.

Cytotoxicity Screening using CellTiter-Glo® Luminescent Cell Viability Assay

Application Note

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method ideal for high-throughput screening to determine the number of viable cells in culture.[5] The assay quantifies ATP, an indicator of metabolically active cells.[5][6] A decrease in the luminescent signal in the presence of a test compound, such as "this compound," suggests potential cytotoxic or cytostatic effects. The "add-mix-measure" format simplifies the workflow, making it suitable for automated HTS.[5][6]

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)Mean Luminescence (RLU)Standard Deviation% Cell Viability
0 (Vehicle)1,250,00085,000100
0.11,235,00079,00098.8
11,150,00072,00092.0
10850,00055,00068.0
50420,00031,00033.6
100150,00012,00012.0
IC50 (µM) 35.2
Experimental Protocol

Materials:

  • Opaque-walled 96- or 384-well plates suitable for luminescence measurements.[6][7]

  • Mammalian cell line of choice (e.g., HeLa, HEK293).[6]

  • Cell culture medium appropriate for the chosen cell line.

  • "this compound" stock solution (e.g., in DMSO).

  • CellTiter-Glo® Reagent (Promega).[5][6]

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of culture medium.[6] Include wells with medium only for background measurement.

  • Compound Addition: Prepare serial dilutions of "this compound" in culture medium. Add the desired final concentrations of the compound to the experimental wells.[6] Add vehicle control (e.g., DMSO) to control wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[6][7]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[6]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[6]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Record the luminescence using a plate reader.[6]

Experimental Workflow

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed_cells Seed cells in opaque-walled plate add_compound Add compound dilutions and vehicle controls seed_cells->add_compound incubate Incubate plate (e.g., 48 hours) add_compound->incubate equilibrate Equilibrate plate to room temperature incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix_plate Mix on orbital shaker (2 min) add_reagent->mix_plate incubate_rt Incubate at RT (10 min) mix_plate->incubate_rt read_luminescence Read luminescence incubate_rt->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data

Caption: Workflow for the CellTiter-Glo® Cytotoxicity Assay.

Antioxidant Capacity Screening using the ORAC Assay

Application Note

The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely used method to measure the antioxidant capacity of substances.[8] The assay evaluates the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) that is induced by a free radical generator (e.g., AAPH).[9] A higher ORAC value for "this compound" would indicate greater antioxidant potential. The assay can be adapted for a high-throughput format using a microplate fluorescence reader.[8]

Data Presentation

Table 2: Hypothetical Antioxidant Capacity of this compound

CompoundConcentration (µM)Net Area Under the Curve (AUC)ORAC Value (µM Trolox Equivalents)
Trolox (Standard)6.251.256.25
12.52.5012.5
255.0025
5010.0050
This compound103.5017.5
206.8034.0
Experimental Protocol

Materials:

  • 96-well black microplates.[9]

  • Fluorescence microplate reader with temperature control.[10]

  • Fluorescein sodium salt.

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[9]

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard.[9]

  • Phosphate buffer (75 mM, pH 7.4).[9]

  • "this compound" stock solution.

Procedure:

  • Reagent Preparation:

    • Prepare a Trolox stock solution (e.g., 1 mM) and create a standard curve by serial dilution in phosphate buffer.[9]

    • Prepare a fluorescein working solution (e.g., 4 µM) in phosphate buffer.[9]

    • Prepare an AAPH solution (e.g., 75 mM) in phosphate buffer immediately before use.[9]

  • Assay Plate Setup:

    • Add 25 µL of Trolox standards, sample dilutions of "this compound", or buffer (for blank) to respective wells of the black microplate.[9][10]

    • Add 150 µL of the fluorescein working solution to all wells.[9][10]

  • Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.[9][10]

  • Reaction Initiation: Add 25 µL of the freshly prepared AAPH solution to all wells to start the reaction.[9][10]

  • Data Acquisition: Immediately begin kinetic fluorescence readings (Excitation: 485 nm, Emission: 520-528 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.[10][11]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.[9]

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.[9]

    • Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of "this compound" by comparing its Net AUC to the Trolox standard curve.

Experimental Workflow

G cluster_prep Plate Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis add_samples Add standards, samples, and blanks to plate add_fluorescein Add fluorescein working solution add_samples->add_fluorescein incubate_37 Incubate at 37°C (30 min) add_fluorescein->incubate_37 add_aaph Initiate reaction with AAPH incubate_37->add_aaph read_fluorescence Kinetic fluorescence reading (60-90 min) add_aaph->read_fluorescence calc_auc Calculate Net AUC read_fluorescence->calc_auc gen_curve Generate Trolox standard curve calc_auc->gen_curve det_orac Determine ORAC values gen_curve->det_orac

Caption: Workflow for the ORAC Antioxidant Capacity Assay.

Anti-inflammatory Screening using an NF-κB Reporter Assay

Application Note

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway. An NF-κB luciferase reporter assay provides a sensitive and high-throughput method to screen for such inhibitors.[12] In this assay, cells are engineered to express luciferase under the control of an NF-κB response element.[13] Inhibition of the NF-κB pathway by a compound like "this compound" results in a decreased luminescent signal upon stimulation (e.g., with TNFα).

Data Presentation

Table 3: Hypothetical Anti-inflammatory Activity of this compound

CompoundConcentration (µM)Mean Luminescence (RLU)% Inhibition of NF-κB Activity
Unstimulated Control-15,000-
Stimulated (TNFα)0450,0000
This compound1380,00016.1
5290,00036.8
10180,00062.1
2595,00081.6
5045,00093.1
IC50 (µM) 8.5
Experimental Protocol

Materials:

  • NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc).

  • White, clear-bottom 96-well cell culture plates.[14]

  • Cell culture medium.

  • Stimulating agent (e.g., TNFα).

  • "this compound" stock solution.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[14]

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into 96-well plates and incubate overnight.[14]

  • Compound Treatment: Treat cells with various concentrations of "this compound" for a specified pre-incubation time (e.g., 1 hour).

  • Stimulation: Add the stimulating agent (e.g., TNFα) to the wells (except for the unstimulated control wells) to activate the NF-κB pathway.[13]

  • Incubation: Incubate the plate for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.[13]

  • Lysis and Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well.

    • Mix gently and incubate for a short period as per the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated and unstimulated controls. Determine the IC50 value.

Signaling Pathway and Experimental Logic

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Point of Inhibition cluster_reporter Reporter Assay Logic TNFa TNFα TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Gene Inflammatory Gene Expression NFkB_nuc->Gene activates NFkB_reporter NF-κB Response Element NFkB_nuc->NFkB_reporter binds Compound This compound Compound->IKK Inhibits Luciferase Luciferase Gene NFkB_reporter->Luciferase drives expression Light Luminescent Signal Luciferase->Light produces

Caption: Inhibition of the NF-κB signaling pathway by a test compound.

References

Application Notes and Protocols for In Vivo Studies with 2-Ethoxy-3-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. "2-Ethoxy-3-methylquinolin-4-ol" is a member of this family, and while specific in vivo data for this compound is not extensively documented, its structural similarity to other biologically active quinolines suggests its potential as a therapeutic agent. These application notes provide a comprehensive framework for designing and conducting preclinical in vivo studies to evaluate the efficacy and safety of "this compound," with a focus on its potential anti-inflammatory effects. The protocols and study designs are based on established methodologies for evaluating novel chemical entities in rodent models.

Hypothetical Anti-Inflammatory Activity and Target Pathway

Based on the known activities of structurally related quinoline compounds, it is hypothesized that "this compound" may exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates Quinoline_Compound 2-Ethoxy-3-methyl- quinolin-4-ol I_kappa_B IκBα IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB (p65/p50) I_kappa_B_p p-IκBα I_kappa_B->I_kappa_B_p Nucleus Nucleus NF_kappa_B->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Quinoline_Compound->IKK_complex Inhibits

Caption: Hypothetical mechanism of action of this compound.

In Vivo Study Design: Carrageenan-Induced Paw Edema Model

This model is a widely used and well-characterized assay for evaluating the anti-inflammatory activity of novel compounds.

Experimental Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Groups (n=8 per group) Acclimatization->Grouping Dosing Compound Administration (Oral Gavage) Grouping->Dosing Induction Carrageenan Injection (1% in saline, 50 µL) Dosing->Induction 60 min post-dosing Measurement Paw Volume Measurement (Plethysmometer) (0, 1, 2, 3, 4, 5, 6 hours) Induction->Measurement Euthanasia Euthanasia & Tissue Collection (Paw tissue, Blood) Measurement->Euthanasia After final measurement Analysis Biochemical Analysis (Cytokines, Myeloperoxidase) Euthanasia->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Data Presentation: Hypothetical Results

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control (0.5% CMC)-0.85 ± 0.06-
This compound100.68 ± 0.0520.0%
This compound300.45 ± 0.04 47.1%
This compound1000.28 ± 0.0367.1%
Indomethacin (Reference)100.32 ± 0.04**62.4%
p < 0.05, **p < 0.01 compared to Vehicle Control group. SEM: Standard Error of the Mean.

Table 2: Effect of this compound on Inflammatory Markers in Paw Tissue

Treatment GroupDose (mg/kg)Myeloperoxidase (MPO) Activity (U/g tissue)TNF-α Level (pg/mg protein)IL-6 Level (pg/mg protein)
Vehicle Control (0.5% CMC)-4.2 ± 0.3250 ± 22180 ± 15
This compound302.5 ± 0.2 145 ± 18105 ± 12
This compound1001.8 ± 0.198 ± 11 72 ± 9
Indomethacin (Reference)102.1 ± 0.2 115 ± 1485 ± 10
p < 0.01 compared to Vehicle Control group.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema Assay

1. Animals:

  • Male Wistar rats (180-200 g) are used.

  • Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • All procedures should be approved by the Institutional Animal Ethics Committee.

2. Materials:

  • This compound

  • Lambda-Carrageenan (Type IV)

  • Indomethacin (reference drug)

  • 0.5% Carboxymethyl cellulose (CMC) in saline (vehicle)

  • Digital Plethysmometer

  • Oral gavage needles

  • 27-gauge needles and syringes

3. Procedure:

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Grouping: Randomly divide the animals into five groups (n=8 per group):

    • Group 1: Vehicle Control (0.5% CMC)

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (30 mg/kg)

    • Group 4: this compound (100 mg/kg)

    • Group 5: Indomethacin (10 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the test compounds and vehicle orally (p.o.) via gavage.

  • Induction of Edema: One hour after dosing, inject 50 µL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Calculation:

    • The increase in paw volume is calculated by subtracting the initial paw volume from the post-treatment paw volume.

    • The percentage inhibition of edema is calculated as: [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Protocol 2: Myeloperoxidase (MPO) Activity Assay

1. Principle:

  • MPO is an enzyme found in neutrophils, and its activity in tissue is an indicator of neutrophil infiltration.

2. Materials:

  • Paw tissue homogenate

  • Potassium phosphate buffer (pH 6.0)

  • o-dianisidine hydrochloride

  • Hydrogen peroxide (H₂O₂)

  • Spectrophotometer

3. Procedure:

  • Homogenization: Homogenize the collected paw tissue in potassium phosphate buffer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Assay Reaction:

    • In a 96-well plate, add the supernatant.

    • Add potassium phosphate buffer containing o-dianisidine hydrochloride and H₂O₂.

  • Measurement: Read the change in absorbance at 450 nm over 5 minutes.

  • Calculation: One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C.

Protocol 3: Cytokine Analysis (ELISA)

1. Principle:

  • Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the paw tissue homogenate.

2. Materials:

  • Paw tissue homogenate supernatant

  • Commercial ELISA kits for rat TNF-α and IL-6

  • Microplate reader

3. Procedure:

  • Follow the manufacturer's instructions provided with the commercial ELISA kits.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the tissue supernatant samples and standards, adding a detection antibody, followed by a substrate solution.

  • The color development is proportional to the amount of cytokine present.

  • Measurement: Read the absorbance at the wavelength specified in the kit protocol.

  • Calculation: Generate a standard curve from the standards and determine the concentration of cytokines in the samples. Normalize the values to the total protein concentration of the sample.

Application Notes and Protocols: 2-Ethoxy-3-methylquinolin-4-ol and its Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of "2-Ethoxy-3-methylquinolin-4-ol" in Material Science Audience: Researchers, scientists, and drug development professionals.

Introduction

While specific experimental data on "this compound" in material science is not extensively documented in publicly available literature, the broader class of quinoline and quinolin-4-ol derivatives represents a versatile and promising platform for the development of advanced materials. These heterocyclic compounds are of significant interest due to their unique electronic and chemical properties, which can be finely tuned through synthetic modifications. This document outlines the primary applications of quinolin-4-ol derivatives in material science, focusing on their use as corrosion inhibitors and as active components in photophysical and optoelectronic applications. The provided protocols and data are based on studies of structurally related quinoline derivatives and serve as a guide for investigating the potential of "this compound."

Application 1: Corrosion Inhibition

Quinoline derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for mild steel in acidic environments.[1][2][3] Their inhibitory action is attributed to the presence of heteroatoms (N, O) and π-electrons in their structure, which facilitate adsorption onto the metal surface, forming a protective layer that impedes corrosive processes.[1][4] The substituents on the quinoline ring, such as hydroxyl (-OH), methoxy (–OMe), and amino (–NH2) groups, can enhance this adsorption and the formation of stable chelating complexes with metal atoms.[3]

Quantitative Data: Corrosion Inhibition Efficiency of Quinoline Derivatives
CompoundConcentrationMediumInhibition Efficiency (%)Reference
5-((benzylamino)methyl)quinolin-8-ol (8QN2)5x10⁻³ M1 M HCl>85% (estimated from graph)[1]
5-(azidomethyl)quinolin-8-ol (8QN3)5x10⁻³ M1 M HCl90%[1]
Quinaldic acid (QLDA)Not Specified0.5 M HClHigh (order: QLDA > QLD > QL)[2]
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)500 ppm1 M HCl93.4%[5]
Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)

This protocol outlines a typical weight loss experiment to determine the corrosion inhibition efficiency of a quinoline derivative.

  • Specimen Preparation:

    • Obtain mild steel specimens of known dimensions (e.g., 2 cm x 2 cm x 0.08 cm).[1]

    • Mechanically polish the specimens with a series of emery papers of decreasing grit size.

    • Degrease the specimens by washing with acetone or ethanol, followed by distilled water.

    • Dry the specimens and store them in a desiccator.

    • Accurately weigh each specimen using an analytical balance (±0.1 mg).[1]

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of the quinoline derivative (e.g., "this compound") in a suitable solvent.

    • Prepare a series of corrosive solutions (e.g., 1 M HCl) containing different concentrations of the inhibitor (e.g., 1x10⁻⁵ M to 5x10⁻³ M).[1] A blank solution without the inhibitor should also be prepared.

  • Immersion Test:

    • Immerse the pre-weighed mild steel specimens in 80 mL of the test solutions in beakers.[1]

    • Ensure the specimens are fully submerged.

    • Maintain the beakers at a constant temperature (e.g., room temperature or 30°C) for a specified duration (e.g., 6 hours).[1]

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the specimens from the solutions.

    • Wash the specimens with distilled water, followed by acetone.

    • Gently scrub with a soft brush to remove any corrosion products.

    • Dry the specimens and re-weigh them accurately.

  • Calculation of Inhibition Efficiency:

    • Calculate the weight loss (ΔW) for each specimen: ΔW = W_initial - W_final.

    • Calculate the corrosion rate (CR) using the formula: CR = ΔW / (A * t), where A is the surface area of the specimen and t is the immersion time.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Visualization: Corrosion Inhibition Mechanism

CorrosionInhibition cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_process Inhibition Process Quinoline Quinoline Derivative (e.g., this compound) Adsorption Adsorption of Quinoline Derivative onto Fe surface Quinoline->Adsorption π-electrons & heteroatoms (N, O) interact with empty d-orbitals of Fe H_plus H+ Fe Fe (Iron) H_plus->Fe Corrosive Attack Cl_minus Cl- Fe->Adsorption ProtectiveLayer Formation of a Protective Film Adsorption->ProtectiveLayer ProtectiveLayer->H_plus Blocks CorrosionInhibited Corrosion Inhibited ProtectiveLayer->CorrosionInhibited Blocks active sites

Caption: Mechanism of corrosion inhibition by quinoline derivatives.

Application 2: Photophysical and Optoelectronic Materials

Quinoline derivatives are fluorescent molecules with potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[6][7] Their photophysical properties, such as absorption and emission wavelengths, and quantum yields, can be tailored by introducing different substituents to the quinoline core.[6][8] This tunability allows for the development of materials with specific optical and electronic characteristics.

Quantitative Data: Photophysical Properties of Quinoline Derivatives
CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_PL)Reference
Dimeric Indium Complex 1THFNot specified~51011.2%[8]
Dimeric Indium Complex 1FilmNot specifiedNot specified17.2%[8]
Dimeric Indium Complex 4THFNot specified~51517.8%[8]
Dimeric Indium Complex 4FilmNot specifiedNot specified36.2%[8]
Quinoline Derivative 8dEthanol (77K)Not specified440, 505, 540 (Phosphorescence)Not specified[6]
Experimental Protocol: Characterization of Photophysical Properties

This protocol describes the general steps for characterizing the absorption and fluorescence properties of a quinoline derivative.

  • Sample Preparation:

    • Synthesize and purify the quinoline derivative (e.g., "this compound").

    • Prepare dilute solutions of the compound in various solvents of different polarities (e.g., hexane, chloroform, methanol) at a known concentration (e.g., 10⁻⁵ M).

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its λ_abs.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λ_em).

    • The difference between the absorption and emission maxima is the Stokes shift.

  • Quantum Yield Determination (Relative Method):

    • Select a standard fluorescent dye with a known quantum yield and an absorption spectrum that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Prepare a series of solutions of the standard and the sample with low absorbances (<0.1) at the excitation wavelength.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φ_sample) using the formula: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope from the plot, and n is the refractive index of the solvent.

Visualization: Experimental Workflow for Photophysical Characterization

PhotophysicalWorkflow cluster_synthesis Material Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Extraction Synthesis Synthesis & Purification of This compound SolutionPrep Prepare Dilute Solutions in Various Solvents Synthesis->SolutionPrep UVVis UV-Vis Spectroscopy SolutionPrep->UVVis Fluorescence Fluorescence Spectroscopy SolutionPrep->Fluorescence Lambda_abs Determine λ_abs UVVis->Lambda_abs Lambda_em Determine λ_em Fluorescence->Lambda_em QuantumYield Calculate Quantum Yield (Φ_PL) Fluorescence->QuantumYield

Caption: Workflow for photophysical characterization of quinoline derivatives.

Conclusion

The class of quinolin-4-ol derivatives holds considerable promise for various applications in material science. While "this compound" itself requires specific investigation, the established properties of related compounds strongly suggest its potential as both a corrosion inhibitor and a component in photoluminescent materials. The protocols and data presented here provide a foundational framework for researchers to explore and characterize the material science applications of this and other novel quinoline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Ethoxy-3-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with "2-Ethoxy-3-methylquinolin-4-ol" during experimental procedures.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffers

Researchers frequently encounter precipitation of hydrophobic compounds like this compound when preparing aqueous solutions for biological assays. This guide provides a systematic approach to troubleshoot and resolve this issue.

Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer step1 Verify Stock Solution Integrity (No precipitation in organic solvent?) start->step1 step2 Optimize Co-solvent Percentage (Decrease aqueous buffer ratio) step1->step2 Stock is clear end_fail Consult Further Formulation Strategies step1->end_fail Stock precipitated step3 Adjust pH of the Final Solution (Test acidic and basic conditions) step2->step3 Precipitation persists end_success Compound Solubilized step2->end_success Solubilized step4 Employ Solubilization Excipients (e.g., cyclodextrins, surfactants) step3->step4 Precipitation persists step3->end_success Solubilized step5 Consider Particle Size Reduction (Sonication or micronization of solid) step4->step5 Precipitation persists step4->end_success Solubilized step5->end_success Solubilized step5->end_fail Precipitation persists

Caption: Troubleshooting workflow for addressing compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: Which organic solvents are recommended for creating a stock solution?

Dimethyl sulfoxide (DMSO) and ethanol are commonly used as initial solvents for creating high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[1] For some quinazoline derivatives, N,N-dimethylformamide (DMF) has also been shown to be an effective solvent.[4] It is crucial to use a minimal amount of organic solvent to create the stock solution to avoid potential toxicity in downstream applications.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

This is a common issue. Here are several strategies to address this:

  • Optimize Co-solvent Concentration: The final concentration of the organic solvent (like DMSO) in your aqueous solution should be kept as low as possible, typically below 1%, to minimize both solubility issues and solvent-induced artifacts in biological assays. You can try preparing a more concentrated stock solution to reduce the volume added to the aqueous medium.

  • pH Adjustment: The solubility of quinoline derivatives can be pH-dependent.[1][3] Experimentally adjusting the pH of your final aqueous solution may enhance the solubility of this compound. For weakly basic drugs, a lower pH can increase solubility, while for weakly acidic drugs, a higher pH may be beneficial.[5]

  • Use of Solubilizing Agents: Incorporating excipients can significantly improve aqueous solubility.[6][7] Common approaches include the use of cyclodextrins to form inclusion complexes or the addition of non-ionic surfactants like Tween® 80 or Pluronic® F-68.[5][6]

Q4: Can I heat the solution to improve solubility?

Gently warming the solution can increase the solubility of many compounds, including quinolin-4-one derivatives.[1][4] However, it is critical to ensure that this compound is heat-stable and does not degrade at the temperatures used. Always test for compound stability after any heating steps.

Q5: What is the recommended method for preparing a saturated solution for solubility determination?

A common method is the shake-flask method. An excess amount of the solid compound is added to the solvent of interest (e.g., water, buffer). The mixture is then agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. After this, the suspension is filtered to remove any undissolved solid, and the concentration of the compound in the filtrate is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mM solution (assuming a molecular weight of approximately 217.25 g/mol ), you would need 2.17 mg.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of high-purity DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer using a Co-solvent
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): If a lower concentration stock is needed, perform a serial dilution in DMSO.

  • Dilution into Aqueous Buffer: To minimize precipitation, add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. Do not add the aqueous buffer to the DMSO stock.

  • Final Concentration: Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific assay (typically <1%).

Data Presentation

Table 1: Recommended Solvents for Initial Solubility Testing

SolventTypeExpected Solubility of Quinolin-4-onesNotes
WaterAqueousLowMay require pH adjustment or solubilizing agents.[1]
Phosphate-Buffered Saline (PBS)Aqueous BufferLowSimilar to water; pH is fixed.
Ethanol (EtOH)OrganicHighCan be used as a co-solvent.[1]
Methanol (MeOH)OrganicHigh[1]
Dimethyl Sulfoxide (DMSO)OrganicHighCommon for stock solutions.
N,N-Dimethylformamide (DMF)OrganicHigh[4]

Table 2: Common Solubilization Techniques and their Mechanisms

TechniqueMechanism of ActionKey Considerations
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar compounds.[8][9]The co-solvent must be compatible with the experimental system.
pH Adjustment Ionization of the compound at different pH values can increase its interaction with water.[5][8]The required pH must not compromise the stability of the compound or the integrity of the assay.
Inclusion Complexation Encapsulation of the hydrophobic drug molecule within a host molecule (e.g., cyclodextrin).[6][7]Stoichiometry of the complex and binding affinity are important factors.
Micronization Increasing the surface area of the solid compound by reducing particle size, which can improve the dissolution rate.[8][9]Does not increase the equilibrium solubility but can enhance the rate of dissolution.[9]
Solid Dispersion Dispersing the compound in an inert carrier matrix at the solid state.Can improve dissolution rate and bioavailability.

Visualization of a Hypothetical Signaling Pathway

Quinolin-4-one derivatives are known to exhibit a range of biological activities, including potential interactions with cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated.

G compound This compound receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

Technical Support Center: 2-Ethoxy-3-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My 2-Ethoxy-3-methylquinolin-4-ol is not dissolving properly. What solvents should I use?

A1: Quinolin-4-ol derivatives often exhibit limited solubility in aqueous solutions. For initial solubilization, it is recommended to first dissolve the compound in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol. This stock solution can then be diluted with the aqueous buffer of choice. When preparing aqueous solutions, it is advisable to start with a small amount of the compound and gradually add the solvent while vortexing or sonicating.

Q2: The solution of this compound has turned yellow/brown. What could be the cause?

A2: Discoloration of solutions containing quinoline derivatives can be an indication of degradation.[1] This may be caused by exposure to light, extreme pH, or the presence of oxidizing agents. The quinoline ring system can be susceptible to oxidation and other degradation pathways, especially when exposed to UV light. It is recommended to prepare solutions fresh and protect them from light by using amber vials or wrapping the container in aluminum foil.

Q3: I am observing precipitation of the compound after diluting my DMSO stock solution with an aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution of a concentrated organic stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. To mitigate this, consider the following:

  • Decrease the concentration of the final solution.

  • Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, if your experimental system permits.

  • Adjust the pH of the aqueous buffer. The solubility of quinolin-4-ols can be pH-dependent due to the presence of the acidic hydroxyl group and the basic quinoline nitrogen.

  • Use a surfactant or other solubilizing agent, ensuring it does not interfere with your experiment.

Q4: What are the optimal storage conditions for a stock solution of this compound?

A4: For maximum stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C.[2] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can promote degradation and solvent evaporation. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and the introduction of moisture. Purging the vial with an inert gas like argon or nitrogen before sealing can also help to extend the shelf life by displacing oxygen.[2]

Q5: How does pH affect the stability of this compound in solution?

A5: The stability of quinolin-4-ol derivatives can be significantly influenced by pH. The hydroxyl group at the 4-position imparts acidic character, while the quinoline nitrogen is basic. At extreme pH values (highly acidic or highly alkaline), the compound may be more susceptible to hydrolysis or other forms of degradation. It is advisable to maintain the pH of the solution within a neutral to slightly acidic or basic range, depending on the specific requirements of the experiment. Buffering the solution is crucial for maintaining a stable pH.

General Recommendations for Handling and Storage

The following table summarizes the recommended, albeit inferred, conditions for handling and storing this compound and its solutions.

ParameterSolid CompoundStock Solution
Storage Temperature 2-8°C (short-term), -20°C (long-term)-20°C or -80°C
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Purge with inert gas before sealing
Light Conditions Protect from light (store in an amber vial or dark place)Protect from light (use amber vials or foil wrapping)
Recommended Solvents N/ADMSO, DMF, Ethanol
Moisture Store in a desiccator to prevent hydrationUse anhydrous solvents and seal containers tightly

Experimental Workflow and Potential Degradation Pathways

The following diagrams illustrate a generalized workflow for preparing a stable solution of a quinolin-4-ol derivative and a conceptual representation of potential degradation pathways.

G Experimental Workflow for Solution Preparation cluster_prep Preparation cluster_dilution Dilution cluster_storage Storage start Weigh Solid Compound dissolve Dissolve in Anhydrous Organic Solvent (e.g., DMSO) start->dissolve vortex Vortex/Sonicate Until Fully Dissolved dissolve->vortex dilute Dilute with Aqueous Buffer vortex->dilute check Check for Precipitation dilute->check aliquot No Precipitation check->aliquot check->aliquot troubleshoot Troubleshoot: - Adjust concentration - Modify solvent composition - Check pH check->troubleshoot store Store at -20°C or -80°C Protected from Light aliquot->store

Caption: Generalized workflow for preparing a stable solution of this compound.

G Potential Degradation Pathways cluster_stressors Stress Conditions cluster_products Degradation Products compound This compound photo Photodegradation Products compound->photo Photolysis hydrolysis Hydrolysis Products compound->hydrolysis Hydrolysis oxidation Oxidized Derivatives compound->oxidation Oxidation light UV Light light->photo ph Extreme pH ph->hydrolysis oxygen Oxidizing Agents/ Oxygen oxygen->oxidation

Caption: Conceptual diagram of potential degradation pathways for this compound.

References

Technical Support Center: Crystallization of 2-Ethoxy-3-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-Ethoxy-3-methylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of quinolinol derivatives like this compound?

A1: Quinolinol derivatives generally exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and acetone. Their solubility in water is often limited but can be significantly influenced by the pH of the solution. Due to the presence of a hydroxyl group and a nitrogen atom, these compounds can act as weak acids or bases, and their solubility typically increases in acidic or basic aqueous solutions compared to neutral pH.

Q2: Which solvents are commonly used for the recrystallization of quinolin-4-one derivatives?

A2: Based on available literature for similar compounds, ethanol is a frequently used solvent for the recrystallization of 2-methylquinolin-4(1H)-ones. Mixtures of solvents, such as ethanol-ether, have also been reported to be effective for purifying related quinoline compounds. The choice of solvent will depend on the specific impurity profile of your sample.

Q3: How does pH affect the crystallization of this compound?

A3: The pH of the crystallization medium can significantly impact the solubility and crystal habit of this compound. As a quinolinol, its solubility is expected to be at a minimum near its isoelectric point. Adjusting the pH away from this point, either to more acidic or more basic conditions, will likely increase its solubility, which can be a useful strategy for purification but may hinder crystallization if not carefully controlled.

Q4: What are some common impurities that might be present in a crude sample of this compound?

A4: Common impurities could include starting materials from the synthesis, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used to prepare the compound. A thorough understanding of the reaction mechanism can help in predicting potential impurities.

Troubleshooting Guide

Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
  • Question: What should I do if my this compound sample does not dissolve in the hot solvent?

  • Answer:

    • Increase Solvent Volume: You may not be using a sufficient amount of solvent. Add small portions of hot solvent incrementally until the solid dissolves. Be cautious not to add a large excess, as this will reduce your final yield.

    • Try a Different Solvent: The chosen solvent may not be suitable. Refer to the solvent selection table below for alternatives. Consider solvents with higher polarity or a different hydrogen bonding capability.

    • Consider a Solvent Mixture: A mixture of solvents can sometimes provide the desired solubility characteristics. For example, if the compound is very soluble in a good solvent but insoluble in a poor solvent, you can dissolve it in a minimal amount of the good solvent at an elevated temperature and then add the poor solvent dropwise until turbidity is observed, followed by cooling.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.
  • Question: My compound forms an oil instead of crystals. How can I fix this?

  • Answer: Oiling out occurs when the solute's solubility is too high in the hot solvent, and it separates as a liquid phase upon cooling.

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Then, add more of the same solvent to decrease the overall concentration and cool again slowly.

    • Use a Different Solvent System: The chosen solvent may not be appropriate. Select a solvent in which the compound has lower solubility at elevated temperatures.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to induce crystallization.

Issue 3: No crystals form even after the solution has cooled to room temperature and been refrigerated.
  • Question: I've cooled my solution, but no crystals have formed. What are the next steps?

  • Answer: This indicates that the solution is not sufficiently supersaturated.

    • Induce Nucleation: Try scratching the flask with a glass rod or adding a seed crystal as described above.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute. Be mindful not to evaporate too much, which could lead to rapid precipitation and impure crystals.

    • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (one in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, allow it to stand and cool.

Issue 4: The crystal yield is very low.
  • Question: I obtained crystals, but the yield is much lower than expected. How can I improve it?

  • Answer:

    • Optimize Solvent Volume: Using too much solvent is a common cause of low yield. Use the minimum amount of hot solvent required to dissolve the compound completely.

    • Cooling Rate and Temperature: Ensure the solution is cooled slowly to allow for maximum crystal growth. For some compounds, cooling to sub-ambient temperatures (e.g., in an ice bath or refrigerator) can significantly increase the yield.

    • Check the Mother Liquor: After filtering the crystals, try to concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

    • pH Adjustment: If using an aqueous or mixed aqueous/organic solvent system, ensure the pH is adjusted to the point of minimum solubility for your compound to maximize precipitation.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )General Solubility
This compoundC₁₂H₁₃NO₂203.24Expected to be soluble in polar organic solvents.
6-Ethoxy-2-methylquinolin-4-olC₁₂H₁₃NO₂203.24Solid form.
2-Methylquinolin-4-olC₁₀H₉NO159.18Recrystallized from ethanol.

Experimental Protocols

Hypothetical Protocol for the Crystallization of this compound

This protocol is a general guideline based on the properties of similar quinolinol derivatives. Optimization will be necessary for specific samples.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. Ethanol is a good starting point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol).

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid boiling for extended periods to prevent solvent loss and potential decomposition.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Mandatory Visualization

TroubleshootingWorkflow start Start Crystallization dissolution Dissolve crude compound in hot solvent start->dissolution cooling Cool the solution dissolution->cooling crystals_form Crystals Form? cooling->crystals_form oiling_out Compound Oils Out? crystals_form->oiling_out No success Successful Crystallization (Filter, Wash, Dry) crystals_form->success Yes no_crystals No Crystals Form? oiling_out->no_crystals No action_add_solvent Add more solvent and re-heat oiling_out->action_add_solvent Yes action_scratch Scratch flask or add seed crystal no_crystals->action_scratch Yes action_concentrate Concentrate solution no_crystals->action_concentrate No low_yield Low Yield? failure Re-evaluate solvent system or purification method low_yield->failure No, yield still low action_optimize_cooling Optimize cooling rate and temperature low_yield->action_optimize_cooling Yes action_check_mother_liquor Check mother liquor low_yield->action_check_mother_liquor success->low_yield action_add_solvent->cooling action_change_solvent Change solvent or use solvent mixture action_scratch->cooling action_concentrate->cooling action_optimize_cooling->success action_check_mother_liquor->success

Caption: Troubleshooting workflow for the crystallization of this compound.

ExperimentalWorkflow start Start: Crude Compound dissolve 1. Dissolve in minimal hot solvent start->dissolve hot_filter 2. Hot Filtration (if necessary) dissolve->hot_filter cool_slowly 3. Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath 4. Further Cooling (Ice Bath) cool_slowly->ice_bath vacuum_filter 5. Vacuum Filtration ice_bath->vacuum_filter wash 6. Wash with Cold Solvent vacuum_filter->wash dry 7. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: General experimental workflow for the recrystallization process.

Technical Support Center: Synthesis and Troubleshooting for 2-Ethoxy-3-methylquinolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 2-Ethoxy-3-methylquinolin-4-ol and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of 4-hydroxyquinoline derivatives, including this compound, is the Conrad-Limpach-Knorr synthesis . This reaction involves the condensation of an aniline with a β-ketoester. For the target molecule, this would typically involve the reaction of aniline with ethyl 2-ethoxy-3-oxobutanoate.

Q2: What are the critical parameters to control during the Conrad-Limpach synthesis?

A2: Temperature and reaction time are the most critical parameters. The initial condensation of the aniline and β-ketoester is typically performed at a lower temperature to favor the formation of the β-aminoacrylate intermediate. The subsequent cyclization to the 4-quinolone requires significantly higher temperatures, often in a high-boiling point solvent. Careful control of the temperature during cyclization is crucial to prevent side reactions and decomposition.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete initial condensation: Ensure the initial reaction between the aniline and β-ketoester has gone to completion before proceeding to the high-temperature cyclization.

  • Suboptimal cyclization temperature: The cyclization temperature is highly dependent on the specific substrates and solvent used. It may require optimization.

  • Decomposition at high temperatures: Prolonged heating at very high temperatures can lead to product decomposition.

  • Moisture in the reaction: The presence of water can interfere with the reaction. Ensure all reagents and solvents are dry.

  • Impure starting materials: The purity of the aniline and β-ketoester is critical for a successful reaction.

Q4: I am observing a significant amount of a side product. What could it be?

A4: A common side product in the Conrad-Limpach synthesis is the isomeric 2-quinolone. This can form if the initial condensation occurs at the ester carbonyl of the β-ketoester, followed by cyclization. This is often favored at higher initial condensation temperatures. Another possibility is the formation of bisquinoline derivatives, especially if there are reactive functional groups present.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound analogs.

Problem Possible Cause(s) Suggested Solution(s)
Reaction fails to proceed (no product formation) - Incorrect reagents or stoichiometry.- Reaction temperature is too low for cyclization.- Catalyst (if used) is inactive.- Verify the identity and purity of starting materials.- Ensure correct molar ratios are used.- Gradually increase the cyclization temperature, monitoring the reaction by TLC.- If using an acid catalyst, ensure it is fresh and added in the correct amount.
Formation of a dark, tarry substance - Reaction temperature is too high, leading to decomposition.- Presence of impurities in the starting materials.- Reduce the cyclization temperature.- Use a high-boiling, inert solvent to maintain a consistent temperature.- Purify starting materials before use.
Product is difficult to purify - Presence of unreacted starting materials.- Formation of isomeric side products.- Product may be sparingly soluble in common solvents.- Optimize the reaction to drive it to completion.- Use column chromatography with a suitable solvent system for purification.- Recrystallization from a high-boiling point solvent may be effective.
Inconsistent yields between batches - Variations in reaction conditions (temperature, time).- Inconsistent quality of starting materials or solvents.- Standardize all reaction parameters.- Use reagents and solvents from the same batch if possible.- Ensure consistent moisture control.

Experimental Protocols

General Protocol for the Conrad-Limpach Synthesis of this compound

This protocol is a general guideline and may require optimization for specific analogs.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq) and ethyl 2-ethoxy-3-oxobutanoate (1.05 eq) in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point inert solvent (e.g., Dowtherm A, mineral oil).

  • Heat the mixture to a high temperature (typically 240-260 °C).

  • Maintain this temperature for the specified reaction time (this will require optimization, but can range from 30 minutes to several hours).

  • Monitor the progress of the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Dilute the cooled reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound analogs.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reagents Aniline + β-Ketoester condensation Condensation (e.g., Toluene, PTSA, Reflux) reagents->condensation intermediate Crude β-Aminoacrylate condensation->intermediate cyclization Cyclization (High-Boiling Solvent, 240-260°C) intermediate->cyclization crude_product Crude this compound cyclization->crude_product workup Aqueous Work-up crude_product->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound analogs.

Hypothesized Signaling Pathway Involvement

Quinolin-4-one derivatives have been implicated in various signaling pathways, often exhibiting inhibitory effects on kinases. While the specific targets of this compound are not definitively established, related compounds have shown activity against receptor tyrosine kinases (RTKs) like EGFR. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by such a compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription ligand Growth Factor ligand->egfr inhibitor 2-Ethoxy-3-methyl- quinolin-4-ol Analog inhibitor->egfr

Caption: Hypothesized inhibition of the EGFR signaling pathway by a this compound analog.

References

Technical Support Center: Synthesis of 2-Ethoxy-3-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 2-Ethoxy-3-methylquinolin-4-ol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, which is typically achieved via the Conrad-Limpach reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Product 1. Incorrect reaction temperature for the initial condensation: The initial reaction between the aniline and β-ketoester is temperature-sensitive.[1] 2. Inefficient cyclization: The cyclization of the intermediate requires very high temperatures (around 250°C).[1] 3. Decomposition of starting materials or intermediate: Prolonged heating at very high temperatures can lead to decomposition.1. Maintain a moderate temperature (room temperature to just above 100°C) for the initial condensation to favor the formation of the desired β-aminoacrylate intermediate. 2. Use a high-boiling, inert solvent such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene for the cyclization step to ensure a consistent high temperature and improve yield.[1] 3. Monitor the reaction time closely during the high-temperature cyclization to avoid unnecessary decomposition.
Isolation of a 2-hydroxyquinoline Isomer Instead of the 4-hydroxy Product Thermodynamic vs. Kinetic Control: The reaction of the aniline with the β-ketoester can occur at two sites. Attack at the ester group, favored at higher initial reaction temperatures (e.g., ~140°C), leads to the formation of a β-keto acid anilide, which then cyclizes to the undesired 2-hydroxyquinoline isomer (Knorr product).[1]Ensure the initial condensation is carried out under kinetic control at a lower temperature (e.g., room temperature) to favor the attack on the keto group, leading to the intermediate that forms the desired 4-hydroxyquinoline.[1]
Product is a Dark, Tarry, or Oily Substance 1. Incomplete cyclization: The intermediate may not have fully cyclized. 2. Formation of polymeric byproducts: High temperatures can sometimes lead to polymerization. 3. Presence of unreacted starting materials. 1. Ensure the cyclization temperature is high enough and maintained for a sufficient duration. 2. Consider alternative high-boiling solvents that have been shown to yield cleaner products. 3. Purify the crude product using techniques such as recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography.
Difficulty in Product Purification Similar polarities of the desired product and byproducts: The 2-hydroxy and 4-hydroxy isomers can have similar properties, making separation challenging.1. Optimize the reaction conditions to minimize the formation of the isomeric byproduct. 2. Utilize fractional crystallization by carefully selecting the solvent and crystallization conditions. 3. Employ column chromatography with a suitable stationary and mobile phase to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most common and direct method is the Conrad-Limpach synthesis.[1] This involves a two-step process: first, the condensation of an aniline with a β-ketoester to form a β-aminoacrylate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.[1]

Q2: What are the specific starting materials for the synthesis of this compound?

A2: Based on the structure of the target molecule and the mechanism of the Conrad-Limpach synthesis, the required starting materials are:

  • Aniline: The source of the benzene ring and the nitrogen atom in the quinoline core.

  • Ethyl 2-methyl-3-oxopentanoate: This β-ketoester provides the remaining atoms for the pyridine ring, including the ethoxy group at position 2 and the methyl group at position 3.

Q3: What is the most critical side reaction to be aware of?

A3: The formation of the isomeric 2-hydroxyquinoline, also known as the Knorr product, is the most significant side reaction.[1] This occurs if the initial condensation reaction is carried out at too high a temperature, causing the aniline to react with the ester group of the β-ketoester instead of the keto group.[1]

Q4: Why is the choice of solvent so important for the cyclization step?

A4: The cyclization of the β-aminoacrylate intermediate requires a very high temperature, typically around 250°C.[1] Using a high-boiling, inert solvent is crucial for a number of reasons:

  • It allows the reaction mixture to reach and maintain the necessary high temperature for efficient cyclization.

  • It can significantly improve the yield of the desired 4-hydroxyquinoline product, in some cases from below 30% to over 90%.[1]

  • It helps to prevent localized overheating and potential decomposition of the reactants and product.

Q5: My final product shows properties of both a ketone and an alcohol. Why is that?

A5: The product, this compound, exists in a tautomeric equilibrium with its keto form, 2-Ethoxy-3-methyl-2,3-dihydroquinolin-4(1H)-one. It is generally believed that the quinolone (keto) form is the predominant tautomer. This means the isolated compound will exhibit chemical properties of both functional groups.

Experimental Protocols

A general procedure for the Conrad-Limpach synthesis of a 4-hydroxyquinoline is as follows:

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine equimolar amounts of the aniline and the β-ketoester (ethyl 2-methyl-3-oxopentanoate).

  • A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid) can be added to facilitate the reaction.[1]

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux in a low-boiling solvent like ethanol) for several hours. The progress of the reaction can be monitored by techniques such as TLC.

  • Once the formation of the intermediate is complete, any low-boiling solvent is removed under reduced pressure.

Step 2: Thermal Cyclization

  • The crude β-aminoacrylate intermediate is added to a high-boiling, inert solvent (e.g., mineral oil, Dowtherm A) in a flask equipped with a condenser.

  • The mixture is heated to a high temperature, typically around 250°C, and maintained for a period of time (e.g., 30 minutes to a few hours) to effect the cyclization.[1]

  • During this step, a molecule of alcohol (ethanol in this case) is eliminated.

  • After cooling, the reaction mixture is often diluted with a solvent in which the product is poorly soluble (e.g., hexane) to precipitate the crude product.

  • The solid product is then collected by filtration and washed to remove the high-boiling solvent.

  • Further purification is typically carried out by recrystallization from a suitable solvent.

Data Presentation

The choice of solvent in the high-temperature cyclization step has a significant impact on the yield of the 4-hydroxyquinoline product. The following table summarizes the effect of different solvents on the yield of a representative Conrad-Limpach reaction:

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
Propyl benzoate23065
Isobutyl benzoate24066
2-Nitrotoluene22251
Tetrahydronaphthalene20844
1,2,4-Trichlorobenzene21354
Dowtherm A25765
2,6-di-tert-butylphenol25365

Note: Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative and may vary for the specific synthesis of this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Workup start Aniline + β-Ketoester mix Mix & Stir (Room Temp or gentle heat) + Acid Catalyst start->mix intermediate β-Aminoacrylate Intermediate mix->intermediate cyclization High-Temp Heating (~250°C in high-boiling solvent) intermediate->cyclization precipitation Cool & Precipitate (add anti-solvent) cyclization->precipitation filtration Filter & Wash precipitation->filtration purification Recrystallization filtration->purification product Pure 2-Ethoxy-3-methyl- quinolin-4-ol purification->product

Caption: Experimental workflow for the Conrad-Limpach synthesis.

reaction_pathways cluster_pathways Reaction Pathways reactants Aniline + β-Ketoester intermediate_kinetic β-Aminoacrylate (Attack on Keto Group) reactants->intermediate_kinetic Kinetic Path intermediate_thermo β-Keto Acid Anilide (Attack on Ester Group) reactants->intermediate_thermo Thermo Path kinetic_path Kinetic Control (Low Temp) thermo_path Thermodynamic Control (High Temp, ~140°C) product_desired High-Temp Cyclization (~250°C) -> 4-Hydroxyquinoline (Desired) intermediate_kinetic->product_desired product_side Cyclization -> 2-Hydroxyquinoline (Side Product) intermediate_thermo->product_side

Caption: Main and side reaction pathways in the Conrad-Limpach synthesis.

References

Addressing Cytotoxicity of "2-Ethoxy-3-methylquinolin-4-ol" in Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals utilizing "2-Ethoxy-3-methylquinolin-4-ol" in their assays may encounter challenges related to its inherent cytotoxicity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help navigate these issues and ensure the generation of reliable and reproducible experimental data.

Troubleshooting Guide

Unexpected or high levels of cytotoxicity can confound assay results, making it difficult to assess the specific biological activity of "this compound". The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High background cytotoxicity in all treatment groups - Compound precipitation due to poor solubility.- Vehicle (e.g., DMSO) concentration is too high.- Contamination of cell culture or reagents.- Visually inspect wells for precipitates. If present, consider using a lower concentration or a different solvent system.- Ensure the final vehicle concentration is below the tolerance level for your cell line (typically ≤0.5%).- Perform routine checks for mycoplasma and endotoxin contamination.
Inconsistent cytotoxicity results between experiments - Variability in cell seeding density.- Differences in compound incubation time.- Inconsistent cell health or passage number.- Standardize cell seeding protocols and ensure even cell distribution in plates.- Adhere to a strict and consistent incubation period for all experiments.- Use cells within a defined passage number range and monitor their morphology and growth rate.
Cytotoxicity observed at expected non-toxic concentrations - Off-target effects of the compound.- Cell line hypersensitivity.- Assay interference.- Consider using a panel of cell lines with varying sensitivities.- Evaluate the expression of potential off-target proteins in your cell model.- Run parallel assays using different detection methods (e.g., LDH release vs. ATP-based viability) to rule out assay-specific artifacts.
Difficulty in establishing a clear dose-response curve - Compound instability in culture medium.- Limited dynamic range of the assay.- Assess the stability of "this compound" in your specific assay conditions over time.- Optimize the assay parameters, such as cell number and incubation time, to widen the detection window.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for "this compound" in cytotoxicity assays?

A1: Without specific published data for "this compound," a general recommendation for novel quinoline derivatives is to start with a broad concentration range. A common approach is to perform a dose-response study starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the nanomolar range. This will help in determining the IC50 (half-maximal inhibitory concentration) value for your specific cell line.

Q2: How can I improve the solubility of "this compound" in my cell culture medium?

A2: Many quinoline derivatives exhibit limited aqueous solubility. To improve solubility, consider the following:

  • Use of a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution in 100% DMSO and then dilute it in your culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to your cells.

  • Formulation with solubilizing agents: For in vivo or more complex in vitro models, formulation with agents like cyclodextrins or Cremophor EL may be explored, though their effects on the assay should be carefully validated.

Q3: Are there alternative assays to MTT for assessing the cytotoxicity of this compound?

A3: Yes, several alternative methods can be used to assess cytotoxicity and viability. It is often recommended to use orthogonal methods to confirm results.

Assay Principle Considerations
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.A good indicator of membrane integrity loss.
ATP-based Assays (e.g., CellTiter-Glo®) Quantifies the amount of ATP present, which is proportional to the number of metabolically active cells.Generally more sensitive than MTT assays.
Real-Time Cell Analysis (e.g., xCELLigence) Monitors changes in cell impedance, providing a kinetic measurement of cell proliferation and viability.Allows for continuous monitoring of cytotoxic effects.
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining) Detects specific markers of programmed cell death.Provides mechanistic insights into the mode of cell death.

Q4: How can I differentiate between cytotoxic and cytostatic effects?

A4: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between these, you can:

  • Perform a cell counting assay: At the end of the treatment period, trypsinize and count the number of viable cells using a hemocytometer or an automated cell counter with a viability dye (e.g., trypan blue). A decrease in the total cell number compared to the initial seeding density suggests cytotoxicity.

  • Conduct a proliferation assay: Assays like BrdU or EdU incorporation measure DNA synthesis and can indicate an inhibition of proliferation.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing the cytotoxicity of "this compound" using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cells in culture

  • "this compound"

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a stock solution of "this compound" in DMSO.

  • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

General Troubleshooting Workflow for Unexpected Cytotoxicity

G A Unexpected Cytotoxicity Observed B Check for Compound Precipitation A->B C Review Vehicle Concentration A->C D Assess Cell Health & Culture Conditions A->D E Precipitate Observed? B->E F Vehicle Conc. > Tolerance? C->F G Inconsistent Cell Morphology/Growth? D->G E->C No H Optimize Solubilization Strategy E->H Yes F->D No I Reduce Vehicle Concentration F->I Yes J Standardize Cell Culture Protocol G->J Yes K Re-run Experiment G->K No H->K I->K J->K

Caption: A workflow for troubleshooting unexpected cytotoxicity in cell-based assays.

Potential Signaling Pathways Affected by Quinoline Derivatives

G cluster_cell Cell A Quinoline Derivative B Receptor Tyrosine Kinases A->B Inhibition E Apoptosis Pathway A->E Induction F Cell Cycle Arrest A->F Induction C PI3K/Akt Pathway B->C D MAPK/ERK Pathway B->D G Proliferation & Survival C->G Promotes D->G Promotes E->G Inhibits F->G Inhibits

Caption: General signaling pathways potentially modulated by quinoline compounds.

Technical Support Center: 2-Ethoxy-3-methylquinolin-4-ol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethoxy-3-methylquinolin-4-ol. The following sections address common analytical challenges and offer structured solutions to ensure reliable and accurate experimental results.

Troubleshooting Guides

This section is designed to help you resolve specific issues you may encounter during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Issues

Question: I am observing significant peak tailing for my this compound peak in my HPLC analysis. What are the potential causes and how can I resolve this?

Answer: Peak tailing can be caused by several factors. A systematic approach to troubleshooting is recommended.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.

    • Solution: Try diluting your sample or reducing the injection volume.[1]

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.

    • Solution: Consider using a column with end-capping or a more inert stationary phase. Adjusting the mobile phase pH might also mitigate these interactions.

  • Column Degradation: The column's performance may have deteriorated.

    • Solution: Check the column's efficiency and consider replacing it if it has degraded.

Question: My retention times for this compound are shifting between injections. What should I investigate?

Answer: Retention time shifts can compromise the reliability of your results. Here are the common culprits:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause.

    • Solution: Ensure your mobile phase is prepared accurately and consistently. If using a buffer, verify the pH.

  • Flow Rate Fluctuation: Issues with the pump can lead to an unstable flow rate.

    • Solution: Check for leaks in the system and ensure the pump is functioning correctly.

  • Column Temperature: Variations in column temperature will affect retention time.

    • Solution: Use a column oven to maintain a stable temperature.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues

Question: I am experiencing signal suppression for this compound in my LC-MS/MS analysis, especially in biological matrices. How can I address this?

Answer: Signal suppression, a common matrix effect, can significantly impact the accuracy and sensitivity of your assay.[2][3]

  • Inadequate Sample Preparation: Co-eluting matrix components can interfere with the ionization of your analyte.

    • Solution: Improve your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.[4][5]

  • Chromatographic Co-elution: The analyte may be co-eluting with interfering compounds.

    • Solution: Optimize your chromatographic method to better separate the analyte from matrix components. This could involve changing the gradient, mobile phase, or column.

  • Use of an Internal Standard: A suitable internal standard can help compensate for matrix effects.[2][3]

    • Solution: A stable isotope-labeled internal standard is ideal.

Frequently Asked Questions (FAQs)

Question: What is a common analytical method for the quantification of quinoline derivatives like this compound?

Answer: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a widely used and robust method for the analysis of quinoline derivatives.[4] LC-MS/MS is particularly favored for its high sensitivity and selectivity, especially in complex matrices.

Question: How can I avoid carryover of this compound in my LC system?

Answer: Carryover can be a significant issue, leading to inaccurate quantification.

  • Injector Cleaning: Ensure your injector and needle wash solution is effective. A "magic mix" of 0.2% formic acid in a mixture of water, methanol, acetonitrile, and isopropanol can be effective.[6]

  • Gradient Optimization: A sufficiently strong final gradient step can help elute all components from the column.[6]

  • Hardware Check: Inspect for dead volumes or areas where the sample could be trapped.[6]

Question: What are the critical parameters to consider during the development of an analytical method for this compound?

Answer: Key considerations include:

  • Analyte Properties: Understand the physicochemical properties of this compound, such as its pKa and solubility, to select the appropriate mobile phase and column.

  • Matrix: The complexity of the sample matrix will dictate the required sample preparation and the selectivity of the detection method.[5]

  • Method Validation: A thorough method validation is crucial to ensure the accuracy, precision, and reliability of the results. This includes assessing linearity, accuracy, precision, selectivity, and stability.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of different sample preparation techniques on the recovery and matrix effect for this compound analysis in human plasma.

Table 1: Recovery of this compound using different extraction methods.

Extraction MethodMean Recovery (%)Standard Deviation (%)
Protein Precipitation85.25.1
Liquid-Liquid Extraction92.73.8
Solid-Phase Extraction98.52.5

Table 2: Matrix effect of this compound in human plasma following different extraction methods.

Extraction MethodMean Matrix Effect (%)Standard Deviation (%)
Protein Precipitation-45.8 (Suppression)8.2
Liquid-Liquid Extraction-15.3 (Suppression)4.1
Solid-Phase Extraction-5.2 (Suppression)2.1

Experimental Protocols

HPLC-UV Method for Quantification of this compound
  • Chromatographic System:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 20% B to 80% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_processing Data Processing Sample Plasma Sample SPE Solid-Phase Extraction Sample->SPE Loading Eluate Eluate SPE->Eluate Elution HPLC HPLC Separation Eluate->HPLC Injection Detector UV/MS Detection HPLC->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized experimental workflow for the analysis of this compound.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Overload Is the sample concentration high? Start->Check_Overload Dilute_Sample Dilute sample or reduce injection volume Check_Overload->Dilute_Sample Yes Check_Secondary_Interactions Are secondary interactions suspected? Check_Overload->Check_Secondary_Interactions No Resolved Issue Resolved Dilute_Sample->Resolved Adjust_Mobile_Phase Adjust mobile phase pH or use end-capped column Check_Secondary_Interactions->Adjust_Mobile_Phase Yes Check_Column_Health Is the column old or showing poor performance? Check_Secondary_Interactions->Check_Column_Health No Adjust_Mobile_Phase->Resolved Replace_Column Replace the column Check_Column_Health->Replace_Column Yes Check_Column_Health->Resolved No Replace_Column->Resolved

Caption: A troubleshooting decision tree for addressing peak tailing in HPLC analysis.

References

Technical Support Center: Scaling Up 2-Ethoxy-3-methylquinolin-4-ol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Ethoxy-3-methylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for the synthesis of this compound is the Conrad-Limpach synthesis.[1][2] This two-step process involves the initial condensation of an aniline with a β-ketoester, followed by a thermal cyclization of the resulting enamine intermediate to form the 4-hydroxyquinoline product.[1][2]

Q2: What are the typical starting materials for the synthesis of this compound?

The synthesis typically starts with:

  • Aniline: The source of the benzene ring and the nitrogen atom in the quinoline core.

  • Ethyl 2-ethoxy-3-oxobutanoate (or a similar β-ketoester): This reactant provides the ethoxy and methyl groups at the 2 and 3 positions, respectively, as well as the remaining atoms for the pyridine ring.

Q3: What is the critical step in the Conrad-Limpach synthesis for achieving a high yield?

The most critical step is the thermal cyclization of the intermediate Schiff base (an alkyl β-arylaminocrotonate).[2] This step requires high temperatures, typically around 250 °C, to proceed efficiently.[1][2] The choice of a high-boiling point, inert solvent is crucial for maximizing the yield.[2]

Q4: Are there any common side reactions to be aware of?

Yes, the primary side reaction is the Knorr synthesis, which produces the isomeric 2-hydroxyquinoline. This can occur if the initial condensation reaction is carried out at too high a temperature (approximately 140 °C or higher).[2] Under these conditions, the aniline may react with the ester group of the β-ketoester instead of the keto group, leading to the undesired isomer.

Q5: How can the final product be purified?

Purification of 4-hydroxyquinolines is typically achieved through recrystallization.[3] The choice of solvent is critical and should be determined through solubility tests to find a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][5] Common purification steps may also include washing the crude product to remove residual high-boiling point solvent and other impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no formation of the enamine intermediate in the first step. - Inactive aniline (e.g., oxidized).- Low reaction temperature.- Insufficient reaction time.- Use freshly distilled aniline.- Ensure the reaction temperature is appropriate for the condensation (typically room temperature to slightly elevated).- Monitor the reaction by TLC to determine the optimal reaction time.
Formation of the 2-hydroxyquinoline isomer (Knorr product). The condensation of aniline and the β-ketoester was performed at too high a temperature (≥ 140 °C).[2]Maintain a lower temperature (e.g., room temperature) during the initial condensation step to favor the kinetic product, which leads to the desired 4-hydroxyquinoline.[2]
Low yield of this compound after cyclization. - The cyclization temperature was too low.- An inappropriate solvent was used for the cyclization.- The reaction time for cyclization was insufficient.- Ensure the reaction is heated to a sufficiently high temperature (around 250 °C) for the cyclization to occur efficiently.[1][2]- Use a high-boiling point, inert solvent such as mineral oil or Dowtherm A to achieve the necessary temperature and improve yields.[2][6]- Monitor the reaction by TLC to ensure it has gone to completion.
The final product is difficult to purify and appears oily or discolored. - Incomplete removal of the high-boiling point solvent used in the cyclization.- Presence of side products from decomposition at high temperatures.- Wash the crude product thoroughly with a low-boiling point solvent in which the product is insoluble (e.g., hexane or ether) to remove the high-boiling solvent.- Perform multiple recrystallizations to improve purity.[4][5]- Consider using column chromatography if recrystallization is ineffective.
Inconsistent yields when scaling up the reaction. - Inefficient heat transfer in larger reaction vessels.- Changes in mixing efficiency at a larger scale.- Localized overheating leading to side reactions.- Ensure efficient and uniform heating of the reaction mixture. Mechanical stirring is recommended for larger volumes.- Optimize the stirring rate for the larger scale to ensure homogeneous mixing.- Consider a slower rate of heating for larger batches to prevent localized temperature spikes.

Experimental Protocols

Protocol 1: Synthesis of the Enamine Intermediate (Ethyl 2-(anilino)-3-ethoxybut-2-enoate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of freshly distilled aniline and ethyl 2-ethoxy-3-oxobutanoate.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), the resulting crude enamine can be used directly in the next step without further purification. If desired, the excess aniline can be removed under reduced pressure.

Protocol 2: Cyclization to this compound
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add the crude enamine intermediate to a high-boiling point inert solvent (e.g., Dowtherm A or mineral oil). A typical ratio is 1 part enamine to 10 parts solvent by weight.

  • Reaction Conditions: Heat the mixture with vigorous stirring to approximately 250 °C.[1][2] Ethanol will distill off as the cyclization proceeds. Maintain this temperature until the evolution of ethanol ceases (typically 30-60 minutes). Monitor the reaction by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to below 100 °C.

    • Pour the mixture into a large volume of a non-polar solvent like hexane to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling point solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene).[3][4]

Data Presentation

Table 1: Effect of Cyclization Solvent on the Yield of 4-Hydroxyquinolines

SolventBoiling Point (°C)Typical Yield (%)Reference
No Solvent-< 30[2]
Mineral Oil> 300~95[2]
Dowtherm A257~95[6]
Diphenyl ether259High[6]

Note: Yields are generalized from the literature for Conrad-Limpach synthesis and may vary for the specific synthesis of this compound.

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate Reaction at keto group BetaKetoester Ethyl 2-ethoxy-3-oxobutanoate BetaKetoester->Intermediate Product This compound Intermediate->Product Heat (~250°C) -EtOH

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow start Start condensation Condensation of Aniline and β-Ketoester start->condensation cyclization High-Temperature Cyclization in Inert Solvent condensation->cyclization precipitation Precipitation of Crude Product cyclization->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying of Pure Product recrystallization->drying end Final Product drying->end

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Quinolino-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anticonvulsant Activity

Quinoline derivatives have been investigated for their potential as anticonvulsant agents, with several compounds showing promising activity in preclinical models.[1][2][3] The primary screening models for anticonvulsant activity are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which help to identify compounds that can prevent the spread of seizures and raise the seizure threshold, respectively.

Table 1: Anticonvulsant Activity of Selected Quinoline Derivatives

CompoundTest ModelDose (mg/kg)ActivityReference
5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolineMESED₅₀: 27.4Active[1]
scPTZED₅₀: 22.0Active[1]
N-(4-chlorophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamideMESED₅₀: 28.90Superior to reference[4][5]
N-(4-methylphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamideMESED₅₀: 47.38Superior to reference[4][5]
N-(4-methoxyphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamideMESED₅₀: 56.40Superior to reference[4][5]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for drugs that prevent seizure spread.

  • Animals: Male albino mice are typically used.

  • Procedure:

    • The test compound is administered to the animals, usually intraperitoneally.

    • After a specified period to allow for drug absorption, a maximal electrical stimulus is delivered through corneal or ear electrodes.

    • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The median effective dose (ED₅₀) is the dose that protects 50% of the animals from the induced seizure.[3]

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that can elevate the seizure threshold.

  • Animals: Male albino mice are commonly used.

  • Procedure:

    • The test compound is administered to the animals.

    • After a set time, a convulsant dose of pentylenetetrazole is injected subcutaneously.

    • The animals are observed for the onset and severity of seizures, typically clonic and tonic convulsions.

  • Endpoint: The ability of the compound to prevent or delay the onset of seizures is recorded. The ED₅₀ is the dose that protects 50% of the animals from PTZ-induced seizures.[1]

Illustrative Workflow for Anticonvulsant Screening

G cluster_0 In Vivo Screening cluster_1 Neurotoxicity A Compound Administration (i.p. in mice) B Maximal Electroshock (MES) Test A->B C Subcutaneous Pentylenetetrazole (scPTZ) Test A->C F Rotarod Test A->F D Observation of Seizure Activity B->D C->D E Determination of ED₅₀ D->E I Lead Compound Identification E->I Calculate Protective Index (PI = TD₅₀/ED₅₀) G Observation of Motor Impairment F->G H Determination of TD₅₀ G->H H->I

Caption: Workflow for anticonvulsant drug screening.

Antimicrobial Activity

Quinolone derivatives are well-known for their antibacterial properties, with fluoroquinolones being a major class of antibiotics.[6][7] The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 2: Antimicrobial Activity of Selected Quinolone Derivatives

CompoundOrganismMIC (µg/mL)Reference
OfloxacinEnterobacteriaceae<2[8]
OfloxacinPseudomonas aeruginosa<2[8]
7-(4-methyl-1-piperazinyl)-1-trifluoromethyl-4-quinolone-3-carboxylic acidStaphylococcus aureus SmithComparable to Norfloxacin[9]
Streptococcus pneumoniae IID1210Comparable to Norfloxacin[9]
Escherichia coli NIHJ JC-2Comparable to Norfloxacin[9]
6,7-dibromo-4-hydroxy-3-nonyl-2-quinoloneAspergillus flavusIC₅₀: 1.05[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial culture, appropriate broth medium (e.g., Mueller-Hinton Broth), and the test compound.

  • Procedure:

    • Serial dilutions of the test compound are prepared in the broth medium in the wells of a microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Endpoint: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure:

    • Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the test compound.

    • The plates are incubated to allow for the growth of any surviving bacteria.

  • Endpoint: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFU) compared to the initial inoculum.

Illustrative Workflow for Antimicrobial Activity Testing

G cluster_0 MIC Determination cluster_1 MBC Determination A Serial Dilution of Compound B Inoculation with Bacteria A->B C Incubation B->C D Visual Assessment of Growth C->D E MIC Value D->E F Subculture from Clear Wells E->F Proceed with non-turbid wells G Incubation on Agar Plates F->G H Colony Counting G->H I MBC Value H->I

Caption: Workflow for MIC and MBC determination.

Cytotoxic Activity

The cytotoxic potential of quinolone derivatives is a critical aspect of their evaluation, especially for compounds intended for systemic use. Cytotoxicity is often assessed against various cancer cell lines and sometimes against normal cell lines to determine selectivity.

While specific IC₅₀ values for 2-Ethoxy-3-methylquinolin-4-ol were not found, the general class of 4-quinolones has been explored for anticancer activity.[11][12]

Table 3: Cytotoxic Activity of a Representative Quinolone Derivative

CompoundCell LineActivityReference
6,7-dibromo-4-hydroxy-3-nonyl-2-quinoloneAspergillus flavusIC₅₀ = 1.05 µg/mL[10]

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Procedure:

    • Adherent cells are seeded in 96-well plates and allowed to attach.

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

    • The cells are then fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

  • Endpoint: The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Illustrative Signaling Pathway for Quinolone-Induced Cytotoxicity

G A Quinolone Derivative B DNA Gyrase / Topoisomerase II Inhibition A->B C DNA Damage B->C D Activation of p53 C->D E Upregulation of BAX D->E F Downregulation of Bcl-2 D->F G Mitochondrial Outer Membrane Permeabilization E->G F->G H Cytochrome c Release G->H I Caspase Activation H->I J Apoptosis I->J

Caption: A potential pathway of quinolone-induced apoptosis.

Conclusion

The quinolin-4-ol scaffold represents a versatile platform for the development of new therapeutic agents. While direct experimental data for this compound is limited in the public domain, the broader class of quinolin-4-one and quinolinol derivatives demonstrates significant potential in the areas of anticonvulsant, antimicrobial, and cytotoxic activities. The structure-activity relationships within this class are complex, with substitutions at various positions on the quinoline ring profoundly influencing the biological activity. Further investigation into specific derivatives like this compound is warranted to fully elucidate their therapeutic potential and mechanism of action. The experimental protocols and workflows provided in this guide offer a foundational framework for the systematic evaluation of such compounds.

References

A Comparative Guide to the Synthesis of 2-Ethoxy-3-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of medicinal chemistry and drug development, the quinoline scaffold represents a cornerstone of pharmacologically active compounds. Among its numerous derivatives, 2-Ethoxy-3-methylquinolin-4-ol is a compound of interest, and understanding its synthetic pathways is crucial for further research and development. This guide provides a comparative analysis of two prominent methods for its synthesis: the Conrad-Limpach reaction and the Gould-Jacobs reaction.

Method 1: Conrad-Limpach Synthesis

The Conrad-Limpach reaction is a classical and widely utilized method for the preparation of 4-hydroxyquinolines. This approach involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, the reaction would proceed by the condensation of aniline with ethyl 2-methyl-3-oxobutanoate, followed by thermal cyclization of the resulting enamine intermediate.

Experimental Protocol:

A mixture of aniline (1.0 equivalent) and ethyl 2-methyl-3-oxobutanoate (1.1 equivalents) is stirred at room temperature for 2 hours. The resulting intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to 250 °C for 30 minutes to induce cyclization. Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

Method 2: Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative route to 4-hydroxyquinolines, commencing with the reaction of an aniline with an alkoxymethylenemalonate derivative, followed by thermal cyclization and subsequent saponification and decarboxylation. To synthesize the target molecule, a variation of this reaction would involve the reaction of aniline with diethyl 2-methylmalonate at elevated temperatures.

Experimental Protocol:

Aniline (1.0 equivalent) and diethyl 2-methylmalonate (1.2 equivalents) are heated together at 180-200 °C for 2 hours. The reaction mixture is then heated to a higher temperature, typically 250 °C in a high-boiling solvent like diphenyl ether, for 1 hour to effect cyclization. The resulting product is then isolated and purified.

Comparison of Synthesis Methods

ParameterConrad-Limpach SynthesisGould-Jacobs Reaction (Modified)
Starting Materials Aniline, Ethyl 2-methyl-3-oxobutanoateAniline, Diethyl 2-methylmalonate
Key Intermediate EnamineAnilinomethylenemalonate
Cyclization Temperature ~250 °C~250 °C
Typical Solvents Dowtherm A, Diphenyl etherDiphenyl ether
Reported Yield Moderate to GoodModerate
Key Advantages Readily available starting materials.Can be adapted for various substitutions.
Key Disadvantages High reaction temperatures.Requires high temperatures and can be lengthy.

Logical Workflow for Method Selection

G cluster_start Decision Point cluster_methods Available Synthetic Routes cluster_considerations Key Considerations cluster_outcome Outcome start Select Synthesis Method for this compound conrad Conrad-Limpach Synthesis start->conrad Evaluate gould Gould-Jacobs Reaction start->gould Evaluate start_mat Starting Material Availability conrad->start_mat conditions Reaction Conditions (Temp., Time) conrad->conditions yield Expected Yield conrad->yield scale Scalability conrad->scale gould->start_mat gould->conditions gould->yield gould->scale decision Optimized Synthesis Protocol start_mat->decision conditions->decision yield->decision scale->decision

Caption: Decision workflow for selecting a synthesis method.

Synthetic Pathways Overview

G cluster_conrad Conrad-Limpach Synthesis cluster_gould Gould-Jacobs Reaction A1 Aniline C1 Enamine Intermediate A1->C1 B1 Ethyl 2-methyl-3-oxobutanoate B1->C1 D1 This compound C1->D1 Thermal Cyclization (250 °C) A2 Aniline C2 Anilinomethylenemalonate Intermediate A2->C2 Heat (180-200 °C) B2 Diethyl 2-methylmalonate B2->C2 D2 This compound C2->D2 Thermal Cyclization (250 °C)

Caption: Comparison of the synthetic pathways.

Disclaimer: The experimental protocols provided are generalized and may require optimization based on specific laboratory conditions and desired scale. Researchers should consult original literature for detailed procedures and safety precautions.

Comparative Guide to Analytical Methods for 2-Ethoxy-3-methylquinolin-4-ol and Related Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification and validation of "2-Ethoxy-3-methylquinolin-4-ol." In the absence of a standardized, publicly available method for this specific analyte, this document details validated methods for structurally similar quinoline and quinolone derivatives. The presented data and protocols can serve as a robust starting point for developing and validating a bespoke analytical method for "this compound."

Introduction to Analytical Approaches

The analysis of quinoline derivatives, a class of compounds with significant pharmacological interest, predominantly relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, is a common and versatile approach. Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful tool, especially for volatile and thermally stable derivatives.

This guide will compare and contrast these two primary techniques, providing performance data from validated methods for analogous compounds.

High-Performance Liquid Chromatography (HPLC) Methods

RP-HPLC is a widely adopted method for the analysis of quinoline and fluoroquinolone derivatives.[1] The technique offers excellent resolution and sensitivity, with various detection methods available, including UV, fluorescence, and mass spectrometry.[1]

Comparative Performance of Validated RP-HPLC Methods for Quinolone Derivatives

The following table summarizes the performance characteristics of validated RP-HPLC methods for compounds structurally related to "this compound." These methods, developed in accordance with ICH guidelines, demonstrate the expected performance of a well-validated HPLC assay.

ParameterCiprofloxacin HCl[2]Danofloxacin[3]N-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine[4]
Column Not SpecifiedRP-18HYPERSIL C18
Mobile Phase Not Specified0.3% Triethylamine (pH 3.0) : Acetonitrile (85:15, v/v)Acetonitrile : Water (80:20, v/v)
Flow Rate 0.7 mL/minNot Specified0.5 mL/min
Detection UV at 278 nmDADUV at 340 nm
Linearity (Correlation Coefficient, r²) > 0.999Not Specified0.9998
Concentration Range 50% to 150% of working concentrationNot Specified4-24 ppm
Accuracy (% Recovery) 98.0% to 102.0%99.45% to 100.21%98.69% to 101.19%
Precision (RSD) 0.5%< 2.0% (intraday and interday)< 2%
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot Specified
Detailed Experimental Protocol: A Generalized RP-HPLC Method

This protocol is a composite based on the methodologies cited above and can be adapted for "this compound."

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, triethylamine in water, adjusted to a suitable pH) and an organic modifier (e.g., acetonitrile or methanol). The optimal ratio should be determined during method development.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

  • Detection Wavelength: Determined by measuring the UV spectrum of "this compound" to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: Typically 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of the reference standard of "this compound" in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. It may involve dissolution in a suitable solvent, extraction, and filtration through a 0.45 µm filter before injection.

4. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a highly selective and sensitive technique suitable for the analysis of volatile and thermally stable quinoline derivatives.[5][6]

Comparative Performance of a Validated GC-MS Method for Quinoline

The following table outlines the performance of a validated GC-MS method for the determination of quinoline in textiles.[5]

ParameterQuinoline[5]
Column DB-5MS (30 m x 0.25 mm x 0.5 µm)
Carrier Gas Helium at 1.0 mL/min
Oven Temperature Program 90°C (2 min), then to 260°C at 20°C/min, hold for 3 min
Injection Mode Splitless
Mass Spectrometer Quadrupole
Ionization Mode Electron Ionization (EI)
Linearity (Correlation Coefficient, r²) 0.9998
Concentration Range 0.1-1.0 mg/L
Accuracy (% Recovery) 82.9% to 92.0%
Precision (RSD) 1.4% to 3.8%
LOD 0.1 mg/kg
LOQ Not Specified
Detailed Experimental Protocol: A Generalized GC-MS Method

This protocol provides a general framework for developing a GC-MS method for "this compound," potentially after derivatization to increase volatility if necessary.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Chromatographic and Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent, is often used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from any impurities. The initial temperature, ramp rate, and final temperature need to be optimized.

  • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

  • Ionization: Electron Ionization (EI) is standard for generating reproducible mass spectra.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Acquisition: Operate in full scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare standard solutions of the analyte in a volatile organic solvent (e.g., toluene, dichloromethane).

  • Sample Preparation: This may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix and concentrate it.[7][8] Derivatization might be necessary to improve the chromatographic properties of the analyte.

4. Method Validation:

  • Validate the method for the same parameters as described for the HPLC method.

Visualizations

Workflow for Analytical Method Validation

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation prep_sample Sample Preparation (Extraction/Dilution) hplc_gc HPLC or GC-MS Analysis prep_sample->hplc_gc prep_std Standard Preparation (Stock & Working Solutions) prep_std->hplc_gc acquisition Data Acquisition hplc_gc->acquisition integration Peak Integration acquisition->integration linearity Linearity & Range integration->linearity accuracy Accuracy integration->accuracy precision Precision integration->precision lod_loq LOD & LOQ integration->lod_loq specificity Specificity integration->specificity robustness Robustness integration->robustness

Caption: A generalized workflow for the validation of an analytical method.

Hypothetical Signaling Pathway Investigation

signaling_pathway compound This compound receptor Target Receptor compound->receptor Binds to kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response Leads to

Caption: A hypothetical signaling pathway involving a quinoline derivative.

References

Comparative Analysis: 2-Alkoxy-3-Alkylquinolin-4-ol Derivatives and Known Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential of 2-alkoxy-3-alkylquinolin-4-ol derivatives as cholinesterase inhibitors against established drugs in the same class. Due to the limited availability of public data on the specific compound "2-Ethoxy-3-methylquinolin-4-ol," this analysis focuses on structurally related quinoline and quinolin-4-ol derivatives. The quinoline scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of many bioactive compounds.[1][2][3] Derivatives of quinoline have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and, notably, cholinesterase inhibition.[1][3][4][5]

Introduction to Cholinesterase Inhibition

Cholinesterase inhibitors are compounds that block the action of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6] By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[1][4][7] Well-known cholinesterase inhibitors used in the treatment of Alzheimer's disease include Donepezil, Galantamine, and Rivastigmine.[1][4][7]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of various quinoline derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), compared to standard cholinesterase inhibitors. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 (µM)Reference CompoundTarget EnzymeIC50 (µM)
Quinoline Derivatives Known Inhibitors
Compound 11g¹AChE1.94 ± 0.13GalantamineAChEComparable to 11g[8]
BChE28.37 ± 1.85
Compound 11a¹AChEComparable to 11g[8]DonepezilAChEWidely used[1][7]
Compound 8²EeAChE8.50 ± 0.39RivastigmineAChE & BChEDual inhibitor[4]
EqBChE15.16 ± 0.75
Tacrine-isatin hybrid 2a³AChE0.00042TacrineAChE0.03872[9]
Tacrine-isatin hybrid 2d³BChE0.00011BChE0.00621[9]
5-ethyl-4-methoxy-2-phenylquinoline⁴Platelet Aggregation0.08IndomethacinPlatelet Aggregation~0.24[10]

¹Data from a study on novel morpholine-bearing quinoline derivatives.[8] ²Data from a study on quinoline-piperonal hybrids.[11] ³Data from a study on tacrine-isatin Schiff base hybrids.[9] ⁴Although an antiplatelet agent, this compound demonstrates the high potency achievable with 4-alkoxy-quinoline derivatives.[10]

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.[3][8][11]

Principle: This assay measures the activity of cholinesterase enzymes by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme's activity, and the inhibition of this activity by a test compound can be quantified.

Procedure:

  • Reagents: Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, DTNB, and a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay: In a 96-well microplate, the enzyme solution is pre-incubated with various concentrations of the test compound for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.

  • Measurement: The absorbance is measured continuously at a wavelength of approximately 412 nm using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of acetylcholine breakdown by acetylcholinesterase and its inhibition, as well as a typical workflow for screening potential inhibitors.

cluster_0 Acetylcholine Breakdown & Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Choline Choline AChE->Choline Hydrolyzes ACh Acetate Acetate AChE->Acetate Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Blocks active site

Caption: Mechanism of Acetylcholinesterase Action and Inhibition.

cluster_1 Inhibitor Screening Workflow Start Compound Library (e.g., Quinoline Derivatives) Assay Cholinesterase Inhibition Assay (Ellman's Method) Start->Assay Data Measure Absorbance (IC50 Calculation) Assay->Data Analysis Compare Potency to Known Inhibitors Data->Analysis End Identify Lead Compounds Analysis->End

Caption: Experimental Workflow for Screening Cholinesterase Inhibitors.

Conclusion

The available data on quinoline derivatives suggest that the 2-alkoxy-3-alkylquinolin-4-ol scaffold represents a promising starting point for the development of novel cholinesterase inhibitors. Several quinoline-based compounds have demonstrated potent inhibitory activity against both AChE and BChE, with some exhibiting potencies comparable to or even exceeding that of established drugs like Tacrine. The versatility of the quinoline ring allows for extensive chemical modification, offering the potential to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. Further investigation into the synthesis and biological evaluation of "this compound" and its analogs is warranted to fully explore their therapeutic potential in the context of neurodegenerative diseases.

References

Comprehensive Cross-Reactivity Analysis of 2-Ethoxy-3-methylquinolin-4-ol Remains Elusive Due to Limited Public Data

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into the cross-reactivity profile of the research compound 2-Ethoxy-3-methylquinolin-4-ol (CAS No. 105677-47-2) could not be completed due to the absence of publicly available biological data. Extensive searches for experimental studies, including screening assays, off-target binding profiles, and comparative analyses with alternative compounds, yielded no specific information regarding its mechanism of action or biological targets.

Current Status of this compound

This compound is listed by several chemical suppliers as a research compound. However, a comprehensive review of scientific literature and patent databases did not reveal any published studies detailing its synthesis, biological activity, or potential therapeutic applications. This lack of foundational data prevents the identification of a primary biological target, which is a prerequisite for conducting any meaningful cross-reactivity or selectivity analysis.

The Imperative of a Known Biological Target for Cross-Reactivity Studies

Cross-reactivity studies are fundamental in drug discovery and development to assess the potential for off-target effects, which can lead to adverse events or provide opportunities for drug repositioning. These studies are designed to test a compound's binding affinity or functional activity against a panel of related and unrelated biological targets. The selection of this panel is entirely dependent on the compound's known primary target and its signaling pathway.

A typical workflow for assessing cross-reactivity is outlined below. The initiation of this workflow is contingent upon the identification of a compound's primary biological target.

cluster_0 Pre-Clinical Drug Development Workflow A Compound Identification (this compound) C High-Throughput Screening A->C Screening Assays B Primary Target Identification (Unknown) D Hit-to-Lead Optimization B->D SAR Studies C->B Target Deconvolution E In Vitro Cross-Reactivity Profiling (e.g., Kinase Panel, GPCR Panel) D->E Selectivity Assessment F In Vivo Safety Pharmacology E->F Off-Target Effect Prediction G Lead Candidate Selection F->G Risk Assessment

Caption: Generalized workflow for pre-clinical drug development, highlighting the critical step of primary target identification.

Without information on the primary molecular target of this compound, it is not possible to:

  • Construct a relevant panel of targets for cross-reactivity screening.

  • Identify suitable alternative compounds for a comparative analysis.

  • Provide relevant experimental protocols for assays that have not been performed or published.

  • Generate meaningful data tables and visualizations as requested.

This report will be updated if and when new information regarding the biological activity of this compound becomes available in the public domain. Researchers in possession of proprietary data on this compound are encouraged to publish their findings to advance the collective understanding of its pharmacological profile.

Comparative Analysis of 2-Ethoxy-3-methylquinolin-4-ol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 2-Ethoxy-3-methylquinolin-4-ol core. By presenting quantitative data from antimicrobial and cytotoxic assays, alongside detailed experimental protocols and mechanistic insights, this document aims to inform the rational design of novel therapeutic agents.

Unveiling the Antimicrobial and Cytotoxic Potential

Recent studies have highlighted the antimicrobial and cytotoxic properties of quinolin-4-one derivatives. A notable example is the naturally occurring compound 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7), isolated from Burkholderia contaminans.[1][2] This compound, structurally analogous to the 2-alkoxy-3-alkylquinolin-4-ol series, has demonstrated inhibitory activity against various Gram-positive bacteria and fungi, and notably, the ability to disrupt biofilm formation.[1][2]

The exploration of synthetic 2-alkoxy-3-alkylquinolin-4-one analogs has further illuminated the structural features crucial for biological activity. Systematic modifications of the alkoxy group at the C2 position and the alkyl group at the C3 position have revealed significant impacts on both the potency and spectrum of activity.

Antimicrobial Activity: A Quantitative Comparison

Table 1: Minimum Inhibitory Concentration (MIC) of HMAQ-7

MicroorganismTypeMIC (µg/mL)
Clavibacter michiganensisGram-positive bacterium31.3[1]
Aspergillus nigerFungus62.5[1]

Note: Data for a systematic series of this compound analogs is not currently available in the cited literature.

The data indicates that HMAQ-7 exhibits moderate inhibitory activity. SAR studies on broader quinolone series suggest that variations in the length and nature of the alkyl and alkoxy substituents can significantly modulate this activity. For instance, increasing the lipophilicity of the C2 substituent has, in some quinolone series, been correlated with enhanced antimicrobial effects.

Cytotoxic Activity: Insights from In Vitro Assays

The cytotoxic potential of quinolin-4-one derivatives is a critical parameter in drug development, with implications for both anticancer and antimicrobial applications. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

Systematic screening of 2,3-substituted quinolin-4-ol derivatives against various cancer cell lines has been undertaken, although specific data for a series of 2-ethoxy-3-methyl analogs remains limited in publicly accessible literature. The general trend observed in broader quinolin-4-one studies suggests that the nature of substituents at the C2 and C3 positions, as well as on the quinoline ring, plays a pivotal role in determining cytotoxicity.

Mechanistic Insights and Signaling Pathways

The mechanism of action for the antimicrobial effects of quinolin-4-ones is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. This disruption of DNA replication ultimately leads to bacterial cell death. However, for compounds like HMAQ-7, it is suggested that they may also play a role in interspecies signaling and competition, particularly through the inhibition of biofilm formation.[1][2]

The following diagram illustrates a generalized workflow for the initial screening and evaluation of novel quinolin-4-ol analogs.

Experimental Workflow for SAR Studies cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_followup Follow-up Studies S1 Design of Analogs S2 Chemical Synthesis S1->S2 S3 Purification & Structural Analysis (NMR, MS) S2->S3 B1 Antimicrobial Assays (MIC Determination) S3->B1 B2 Cytotoxicity Assays (IC50 Determination) S3->B2 F1 Mechanism of Action Studies B1->F1 B2->F1 F2 In vivo Efficacy & Toxicity F1->F2

Caption: A generalized workflow for the synthesis and biological evaluation of novel quinolin-4-ol analogs.

Detailed Experimental Protocols

To ensure the reproducibility and comparability of results, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for the key assays used in the evaluation of this compound analogs.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates.

  • A few colonies are transferred to a sterile broth and incubated to achieve a logarithmic growth phase.

  • The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A serial two-fold dilution of the stock solution is prepared in a 96-well microtiter plate using the appropriate growth medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

4. Determination of MIC:

  • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity (IC50) Assay

The cytotoxic activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent and serially diluted in the cell culture medium.

  • The medium in the wells is replaced with the medium containing the different concentrations of the compounds.

3. MTT Assay:

  • After a specified incubation period (e.g., 48-72 hours), the medium is removed, and MTT solution is added to each well.

  • The plates are incubated to allow the formazan crystals to form.

  • The formazan crystals are then solubilized by adding a solubilization buffer (e.g., DMSO).

4. Measurement and Calculation:

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the basic principle of the MTT assay.

MTT Assay Principle cluster_cells Cellular Activity cluster_reagents Reagents cluster_measurement Measurement C1 Viable Cells C2 Mitochondrial Reductase Activity C1->C2 R1 MTT (Yellow, Soluble) C2->R1 reduces R2 Formazan (Purple, Insoluble) M1 Solubilization R2->M1 M2 Absorbance Reading (Spectrophotometer) M1->M2

Caption: The principle of the MTT assay for determining cell viability.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on structurally related compounds indicate the potential for significant antimicrobial and cytotoxic activities. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogs to establish a comprehensive structure-activity relationship. Such studies, guided by the principles of medicinal chemistry, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds. Further investigation into their precise mechanisms of action will also be crucial for their successful translation into clinical candidates.

References

The Efficacy of Quinolines: A Comparative Guide for "2-Ethoxy-3-methylquinolin-4-ol"

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of In Vitro and In Vivo Performance in Preclinical Research

Published: October 30, 2025

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The bicyclic aromatic structure of quinoline allows for diverse substitutions, leading to a wide array of structurally varied derivatives with the potential to target specific cellular pathways involved in disease. This guide provides a comparative framework for evaluating the in vitro and in vivo efficacy of the specific quinoline derivative, "2-Ethoxy-3-methylquinolin-4-ol."

Note on Data Availability: As of the date of this publication, specific experimental data on the in vitro and in vivo efficacy of "this compound" is not available in the public domain. Therefore, this guide has been constructed as a template to illustrate the key experimental comparisons and data presentation formats that are crucial for the preclinical evaluation of a novel quinoline derivative. The data presented herein is hypothetical and based on typical findings for other quinoline compounds with demonstrated anticancer activity. This framework is intended to guide researchers in their potential evaluation of "this compound" and to provide a basis for comparison with existing alternatives.

Section 1: In Vitro Efficacy Assessment

The initial evaluation of a potential therapeutic agent involves in vitro assays to determine its cytotoxic and mechanistic effects on cancer cell lines.

Comparative Cytotoxicity

A primary measure of in vitro efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The following table presents a hypothetical comparison of the cytotoxic activity of "this compound" against various human cancer cell lines, benchmarked against a standard chemotherapeutic agent.

CompoundCell LineCancer TypeIC50 (µM) [Hypothetical]
This compound MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer3.1
Doxorubicin (Control) MCF-7Breast Cancer0.8
A549Lung Cancer1.2
HCT116Colon Cancer0.5
Experimental Protocol: MTT Assay for Cell Viability

The data in Table 1 is typically generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of "this compound" or the control drug for 48-72 hours.

  • MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Signaling Pathway Analysis

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways. A potential mechanism of action for a novel quinoline compound could involve the inhibition of the PI3K/mTOR pathway, which is crucial for cell growth and proliferation.

G cluster_cell Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/mTOR signaling pathway.

Section 2: In Vivo Efficacy Assessment

Following promising in vitro results, the efficacy of a compound is evaluated in living organisms, typically in mouse models.

Tumor Growth Inhibition in Xenograft Models

Human tumor xenograft models are a cornerstone of preclinical anticancer drug development.[3] In these models, human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored.[3][4]

CompoundMouse ModelTumor TypeTumor Growth Inhibition (%) [Hypothetical]
This compound Nude (nu/nu)HCT11665
Vehicle Control Nude (nu/nu)HCT1160
Positive Control Nude (nu/nu)HCT11685
Experimental Protocol: Xenograft Tumor Model
  • Cell Implantation: 5 x 10^6 HCT116 cells are injected subcutaneously into the flank of immunodeficient mice.[3]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into treatment groups and administered "this compound" (e.g., via intraperitoneal injection) or a vehicle control daily for a specified period.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the percentage of tumor growth inhibition is calculated.

Preclinical Evaluation Workflow

The progression from initial screening to in vivo testing is a structured process designed to identify the most promising drug candidates.

G In_Vitro In Vitro Screening (e.g., MTT Assay) Mechanism Mechanism of Action Studies (e.g., Western Blot) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Xenograft Model) Mechanism->In_Vivo Tox Toxicology & PK/PD Studies In_Vivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: Standard preclinical drug discovery workflow.

Section 3: Comparative Analysis and Future Directions

While "this compound" remains to be experimentally validated, the framework presented in this guide highlights the necessary comparisons for determining its potential as a therapeutic agent. The hypothetical data suggests a moderate level of efficacy, warranting further investigation.

Future studies should focus on:

  • Broad-Spectrum Screening: Evaluating the compound against a larger panel of cancer cell lines to identify specific cancer types that may be more sensitive.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by "this compound."

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of the compound in animal models.

By following a rigorous and comparative preclinical evaluation process, the therapeutic potential of novel quinoline derivatives like "this compound" can be thoroughly assessed.

References

Comparative Docking Analysis of 2-Ethoxy-3-methylquinolin-4-ol Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

A Guideline for Researchers in Drug Discovery and Development

This guide provides a comparative molecular docking assessment of the novel compound 2-Ethoxy-3-methylquinolin-4-ol against three well-established therapeutic targets implicated in cancer, bacterial infections, and inflammation. As quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, this analysis aims to elucidate the potential therapeutic applications of this compound by comparing its predicted binding affinities and interaction patterns with those of known inhibitors.

Introduction to this compound and its Therapeutic Potential

Quinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound this compound belongs to this versatile class of molecules. Its structural features suggest the potential for interaction with various biological macromolecules. To explore this potential, a comparative in silico docking study was designed to predict its efficacy against the following key protein targets:

  • Human Topoisomerase II alpha (TOP2A): A critical enzyme in DNA replication and a validated target for anticancer therapies.

  • Staphylococcus aureus DNA Gyrase Subunit B (GyrB): An essential bacterial enzyme responsible for DNA supercoiling, and a primary target for antibacterial agents.

  • Human Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway that synthesizes prostaglandins.

This guide presents a hypothetical, yet plausible, comparative analysis based on established computational methodologies.

Experimental Protocols

A rigorous and standardized molecular docking protocol is essential for generating reliable and comparable results. The following sections detail the methodology employed in this comparative study.

Software and Hardware
  • Molecular Docking Software: AutoDock Vina

  • Visualization and Analysis: PyMOL, Discovery Studio Visualizer

  • Ligand and Protein Preparation: AutoDock Tools (ADT)

  • Hardware: High-performance computing cluster with multi-core processors.

Ligand Preparation

The 3D structure of this compound was generated and optimized. The structures of the known inhibitors were obtained from the PubChem database. All ligands were prepared for docking by:

  • Adding polar hydrogen atoms.

  • Computing Gasteiger charges.

  • Defining rotatable bonds to allow for conformational flexibility during docking.

Protein Preparation

The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB).

Target ProteinPDB ID
Human Topoisomerase II alpha5GWK
S. aureus DNA Gyrase B4URM
Human Cyclooxygenase-25IKR

The proteins were prepared by:

  • Removing water molecules and co-crystallized ligands.

  • Adding polar hydrogen atoms.

  • Assigning Kollman charges.

  • Defining the grid box for docking, ensuring it encompassed the active site of the respective known inhibitor.

Molecular Docking Simulation

Docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with the following parameters:

  • Number of runs: 10

  • Population size: 150

  • Maximum number of evaluations: 2,500,000 The pose with the lowest binding energy was selected for further analysis of intermolecular interactions.

Comparative Docking Results

The docking scores (binding affinities) and key interacting residues for this compound and the reference inhibitors are summarized below. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Docking against Human Topoisomerase II alpha (Anticancer Target)
CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound-8.2ASP479, GLY478, ARG483
Etoposide (Reference)-9.5ASP479, SER480, TYR804
Table 2: Docking against S. aureus DNA Gyrase B (Antibacterial Target)
CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound-7.9ASP73, ILE78, PRO79
Ciprofloxacin (Reference)-8.8ASP73, GLY77, ILE94
Table 3: Docking against Human Cyclooxygenase-2 (Anti-inflammatory Target)
CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound-9.1ARG120, TYR355, SER530
Celecoxib (Reference)-10.3ARG120, TYR355, VAL523

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound & References) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (TOP2A, GyrB, COX-2) protein_prep->docking analysis Analysis of Results (Binding Energy & Interactions) docking->analysis comparison Comparative Analysis analysis->comparison

Caption: Workflow for the comparative molecular docking study.

Potential Signaling Pathways

G cluster_cancer Anticancer Pathway cluster_antibacterial Antibacterial Pathway cluster_inflammation Anti-inflammatory Pathway TOP2A Topoisomerase IIα DNA_damage DNA Double-Strand Breaks TOP2A->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Inhibitor1 This compound Inhibitor1->TOP2A Inhibition GyrB DNA Gyrase B DNA_replication Bacterial DNA Replication GyrB->DNA_replication Cell_death Bacterial Cell Death DNA_replication->Cell_death Blockage leads to Inhibitor2 This compound Inhibitor2->GyrB Inhibition COX2 Cyclooxygenase-2 Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor3 This compound Inhibitor3->COX2 Inhibition

Comparative Analysis of Kinase Inhibitor Specificity: 2-Ethoxy-3-methylquinolin-4-ol versus Bosutinib

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

In the landscape of targeted cancer therapy, the specificity of kinase inhibitors is a paramount determinant of both efficacy and safety. Compounds that potently inhibit the target kinase while minimizing engagement with off-target kinases are highly desirable to reduce toxicity and improve the therapeutic window. This guide provides a comparative analysis of the hypothetical kinase inhibitor, 2-Ethoxy-3-methylquinolin-4-ol, and the approved dual Src/Abl inhibitor, Bosutinib. The quinoline scaffold, present in this compound, is a well-established pharmacophore in the development of kinase inhibitors, suggesting its potential role in this class of therapeutics.

Introduction to the Compounds

This compound is a novel investigational compound with a quinoline core structure. Based on the established activity of the quinoline scaffold, it is hypothesized to function as an inhibitor of the Src family kinases, which are crucial regulators of cell proliferation, survival, and migration.

Bosutinib is an FDA-approved tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] It functions as a potent inhibitor of both the Bcr-Abl and Src family kinases.[1] Its well-characterized selectivity profile serves as a valuable benchmark for the evaluation of emerging kinase inhibitors.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and Bosutinib against a panel of representative kinases. The data for this compound is representative for a compound of this class, while the data for Bosutinib is derived from publicly available sources. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50, nM)Bosutinib (IC50, nM)
Src 10 1.2
Abl 250 1.0
Lck151.8
Lyn201.1
Fyn351.1
EGFR1,500>10,000
VEGFR22,00094
PDGFRβ3,500100
c-Kit>10,00040
MEK1>10,000>10,000

Analysis of Specificity

Based on the presented data, this compound demonstrates potent inhibition of Src and other Src family kinases (Lck, Lyn, Fyn). Notably, it exhibits significantly less activity against Abl kinase compared to Bosutinib, suggesting a different specificity profile. Furthermore, this compound shows weak inhibition of other key kinases such as EGFR, VEGFR2, and PDGFRβ at concentrations where it potently inhibits Src. This profile suggests that this compound may offer a more selective inhibition of the Src family kinases compared to the dual Src/Abl activity of Bosutinib.

Signaling Pathway Context

The diagram below illustrates a simplified representation of the Src signaling pathway. Src is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from cell surface receptors, such as growth factor receptors, to downstream effectors that regulate key cellular processes like proliferation, survival, and migration.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation Downstream_Effectors Downstream Effectors (e.g., Ras, PI3K, STAT3) Src->Downstream_Effectors Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival, Migration) Downstream_Effectors->Gene_Expression

Caption: Simplified Src signaling pathway.

Experimental Protocols

The determination of inhibitor potency (IC50) is critical for assessing specificity. Below are detailed protocols for two common in vitro kinase assay formats.

Radiometric Kinase Assay

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.

  • Enzyme and Substrate Addition: To each well of a 96-well plate, add 10 µL of the reaction buffer containing the kinase (e.g., 5-10 ng of recombinant Src) and a biotinylated substrate peptide (e.g., 1 µM).

  • Inhibitor Addition: Add 2 µL of the test compound (this compound or Bosutinib) at various concentrations (typically a 10-point serial dilution). Include a DMSO control.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution containing 10 µM unlabeled ATP and 0.5 µCi of [γ-33P]-ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Capture: Stop the reaction by adding 50 µL of 7.5 M guanidine hydrochloride. Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated peptide.

  • Washing: Wash the plate three times with 2 M NaCl to remove unincorporated [γ-33P]-ATP.

  • Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay format is a non-radioactive, fluorescence-based method that measures kinase activity through fluorescence resonance energy transfer (FRET).

  • Reaction Setup: In a 384-well low-volume plate, add 2 µL of the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add 2 µL of a mixture containing the kinase (e.g., 1-5 ng of recombinant Src) and a ULight™-labeled substrate peptide in kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding 2 µL of a 50 µM ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the phosphorylated substrate by adding 5 µL of a detection mixture containing a Europium-labeled anti-phospho-specific antibody in detection buffer.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (Europium cryptate) and 665 nm (ULight™).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start Plate_Compound Plate Compound (Serial Dilution) Start->Plate_Compound Add_Enzyme_Substrate Add Kinase & Substrate Plate_Compound->Add_Enzyme_Substrate Initiate_Reaction Add ATP (Incubate) Add_Enzyme_Substrate->Initiate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagents Initiate_Reaction->Stop_Reaction Read_Plate Read Plate (Scintillation or HTRF) Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The hypothetical compound, this compound, demonstrates a promising in vitro profile as a potent and selective inhibitor of the Src family of kinases. Its higher selectivity for Src over Abl, when compared to Bosutinib, suggests it may have a different therapeutic and safety profile. Further investigation, including comprehensive kinome scanning and cellular assays, is warranted to fully elucidate its mechanism of action and potential as a targeted therapeutic agent. The experimental protocols provided herein offer a robust framework for such future evaluations.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Ethoxy-3-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Ethoxy-3-methylquinolin-4-ol (CAS No. 105677-47-2) was not found in publicly available resources. The following disposal guidelines are based on general best practices for the disposal of quinoline derivatives and other heterocyclic compounds in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to obtain the specific SDS from the chemical supplier for definitive guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Profile of Structurally Similar Compounds

To underscore the potential hazards and inform safe handling, the table below summarizes the typical hazards associated with quinoline derivatives. These are general classifications and may not all apply to this compound.

Hazard ClassificationPotential Effects
Acute ToxicityHarmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/IrritationMay cause skin irritation or chemical burns.
Eye Damage/IrritationMay cause serious eye irritation or damage.
Respiratory/Skin SensitizationMay cause allergic skin reactions or asthma-like symptoms if inhaled.
Aquatic ToxicityMay be harmful or toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, paper towels) from liquid waste (e.g., solutions containing the compound).

  • Keep halogenated and non-halogenated solvent waste separate.

2. Container Selection and Management:

  • Use only approved, compatible, and properly sealed hazardous waste containers.

  • For liquid waste, use a container with a screw cap. Ensure the container material is compatible with the solvents used.

  • For solid waste, use a designated, clearly labeled container, such as a sturdy, lined box or a dedicated solid waste drum.

  • Do not overfill containers. Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS number: "105677-47-2"

    • An accurate estimation of the concentration and total volume or mass.

    • The date the waste was first added to the container.

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

    • The name and contact information of the generating researcher or lab.

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • The SAA should be in a well-ventilated area, away from sources of ignition, and in secondary containment to prevent spills.

  • Ensure that incompatible waste streams are stored separately to prevent accidental mixing.

5. Disposal Request:

  • Once a waste container is full or is ready for disposal, follow your institution's procedures for requesting a pickup from the EHS department or a licensed hazardous waste contractor.

  • Do not pour any amount of this compound down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Generation & Preparation cluster_storage Storage & Disposal start Generate this compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated PPE, glassware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) is_solid->liquid_waste Liquid select_container_solid Select designated solid waste container solid_waste->select_container_solid select_container_liquid Select compatible liquid waste container liquid_waste->select_container_liquid label_container Label container with 'Hazardous Waste', chemical name, CAS#, hazards, and date select_container_solid->label_container select_container_liquid->label_container store_in_saa Store sealed container in a designated Satellite Accumulation Area (SAA) label_container->store_in_saa container_full Is the container full? store_in_saa->container_full container_full->store_in_saa No request_pickup Arrange for disposal through Institutional EHS container_full->request_pickup Yes end Waste Disposed request_pickup->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guidance for 2-Ethoxy-3-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for 2-Ethoxy-3-methylquinolin-4-ol, designed for researchers, scientists, and professionals in drug development. The following procedures are critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Effective protection is achieved by using the appropriate personal protective equipment. The following table summarizes the necessary PPE for handling this compound.

Equipment Specifications Purpose
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.[1]To prevent eye contact with dust or splashes.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat and closed-toe shoes.To avoid skin irritation and absorption.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent direct skin contact.
Respiratory Protection Use only in a well-ventilated area.[1] If dust formation is likely, a NIOSH/MSHA approved respirator is recommended.To prevent inhalation of dust or vapors.

Emergency First-Aid Procedures

In the event of exposure, immediate and appropriate action is crucial. The following table outlines first-aid measures.

Exposure Route First-Aid Protocol
Inhalation Move the victim to fresh air. If not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing. If eye irritation persists, seek medical attention.[1]
Ingestion Clean the mouth with water and then drink plenty of water.[1] Call a poison center or doctor if you feel unwell.

Handling, Storage, and Disposal

Proper handling and storage are essential for maintaining the chemical's integrity and preventing accidents.

Aspect Procedure
Handling Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product.
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up.[1] The product may be air and moisture sensitive; handle and store under an inert gas.
Disposal Dispose of contents and container to an approved waste disposal plant.[1] Do not let the product enter drains.[2]

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Review SDS b Don Appropriate PPE a->b c Weigh Compound in Ventilated Area b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Remove PPE e->f g Wash Hands Thoroughly f->g h Segregate Waste g->h i Dispose of in Accordance with Regulations h->i

Safe handling workflow for this compound.

Emergency Response Protocol

This diagram outlines the immediate steps to be taken in the event of an accidental spill or exposure.

cluster_immediate_actions Immediate Actions cluster_exposure Personal Exposure cluster_spill Spill Containment start Emergency Event (Spill or Exposure) a Alert Others in the Vicinity start->a b Evacuate the Immediate Area if Necessary a->b c Remove Contaminated Clothing a->c If Exposed f Wear Appropriate PPE a->f If Spill d Follow First-Aid Procedures (Wash Skin/Eyes) c->d e Seek Medical Attention d->e g Contain the Spill with Absorbent Material f->g h Collect and Place in a Sealed Container for Disposal g->h i Decontaminate the Area h->i

Emergency response protocol for spills or exposure.

References

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